molecular formula AgClO2 B12695225 Silver Chlorite CAS No. 7783-91-7

Silver Chlorite

Cat. No.: B12695225
CAS No.: 7783-91-7
M. Wt: 175.32 g/mol
InChI Key: NVMLBGDGWYDOBZ-UHFFFAOYSA-M
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Description

Silver chlorite, with the chemical formula AgClO₂, is an inorganic chemical compound that presents as a slightly yellow solid . This compound is noted for its orthorhombic crystal structure and is shock sensitive, requiring careful handling . It is prepared in the laboratory via a precipitation reaction between silver nitrate (AgNO₃) and sodium chlorite (NaClO₂) . A key area of research for this compound is its thermal behavior and decomposition pathways. When heated normally, it can explode violently at 105 °C, while careful heating leads to decomposition into silver chloride (AgCl) and oxygen (O₂) at 156 °C . Its reactivity profile makes it a subject of interest in energetic materials research. This compound reacts explosively with various substances, including sulfur, hydrochloric acid, iodomethane, and iodoethane . It is also reduced by sulfur dioxide and reacts with sulfuric acid to produce chlorine dioxide . This product is labeled For Research Use Only (RUO) . It is intended solely for use in laboratory research and is not intended for diagnostic procedures, drug use, personal application, or any other use outside of controlled scientific inquiry.

Properties

CAS No.

7783-91-7

Molecular Formula

AgClO2

Molecular Weight

175.32 g/mol

IUPAC Name

silver;chlorite

InChI

InChI=1S/Ag.ClHO2/c;2-1-3/h;(H,2,3)/q+1;/p-1

InChI Key

NVMLBGDGWYDOBZ-UHFFFAOYSA-M

Canonical SMILES

[O-]Cl=O.[Ag+]

Origin of Product

United States

Advanced Methodologies for Silver Chlorite Synthesis and Preparation

Novel Synthetic Routes for Crystalline Silver Chlorite (B76162): An Unwritten Chapter

The development of novel synthetic routes is crucial for tailoring the properties of crystalline materials. For many inorganic compounds, methods like hydrothermal and solvothermal synthesis, electrochemical deposition, and solid-state reactions have enabled the production of high-purity, well-defined crystals. However, for silver chlorite, these advanced methodologies remain hypothetical.

Precipitation Methodologies for this compound Monocrystals

While precipitation is the foundational method for this compound synthesis, there is no available research dedicated to the controlled growth of this compound monocrystals. Techniques that are commonly used for other sparingly soluble salts, such as slow diffusion methods (e.g., liquid-liquid or gel diffusion) or controlled evaporation, have not been reported for this compound. The inherent instability of the chlorite ion and the resulting solid likely complicates the slow, controlled conditions required for single crystal growth.

Hydrothermal and Solvothermal Syntheses of this compound

Hydrothermal and solvothermal methods, which utilize elevated temperatures and pressures in aqueous or organic solvents, are powerful techniques for synthesizing crystalline materials that are otherwise difficult to obtain. These methods can promote the growth of unique morphologies and metastable phases. A comprehensive search of scientific databases yields no studies applying these techniques to the synthesis of this compound. The explosive nature of this compound upon heating, with violent decomposition reported at 105 °C, presents a significant barrier to the application of such high-temperature and high-pressure methods. wikipedia.org

Electrochemical Approaches to this compound Formation

Electrochemical synthesis can offer precise control over nucleation and growth by manipulating parameters like potential, current density, and electrolyte composition. This method is widely used for depositing thin films and creating nanostructures of various materials, including silver chloride. However, there are no documented electrochemical routes for the formation of this compound. The requisite anodic and cathodic reactions involving the chlorite ion (ClO₂⁻) and silver ions (Ag⁺) to form AgClO₂ have not been investigated or reported.

Solid-State Reaction Pathways for this compound

Solid-state reactions, typically involving the high-temperature mixing of powdered reactants, are a cornerstone of inorganic materials synthesis. For instance, mechanochemical synthesis (ball milling) at room temperature has been used to prepare hybrid nanostructures like Ag@AgCl. However, no literature describes the formation of pure this compound via solid-state pathways, likely due to the thermal and mechanical sensitivity of the compound, which would pose a significant explosion risk.

Mechanistic Investigations of this compound Formation Processes: A Field Devoid of Data

The absence of advanced synthesis methods is mirrored by a complete lack of mechanistic studies into the formation of this compound. Understanding the fundamental processes of nucleation and crystal growth is essential for controlling the final properties of the material.

Kinetic Studies of this compound Nucleation and Growth

There are no published kinetic studies on the nucleation and growth of this compound. Research on the crystallization kinetics of related silver halides, particularly silver chloride, is extensive, detailing how factors like supersaturation, temperature, and additives influence particle size and morphology. In contrast, for this compound, fundamental parameters such as the nucleation rate, growth mechanism (e.g., diffusion-controlled, surface reaction-controlled), and the influence of reaction conditions on crystal habit have not been determined. This lack of data prevents any detailed discussion of its formation kinetics.

The following table summarizes the stark contrast between the known basic synthesis and the unexplored advanced methodologies for this compound.

Synthesis MethodologyApplication to this compoundKey Challenges and Research Gaps
Aqueous Precipitation Standard reported method (AgNO₃ + NaClO₂)Lack of control over crystallinity and morphology; no studies on monocrystal growth.
Hydrothermal/Solvothermal Not reported in scientific literature.High risk of explosive decomposition at elevated temperatures and pressures.
Electrochemical Synthesis Not reported in scientific literature.The required electrochemical potentials and reaction pathways are unknown.
Solid-State Reaction Not reported in scientific literature.Extreme sensitivity to heat and mechanical shock presents a significant safety hazard.

In-Depth Analysis of Advanced Synthesis Methodologies for this compound Reveals Research Gap

The primary synthesis route for this compound involves the reaction of silver nitrate (B79036) with sodium chlorite, leading to the precipitation of this compound. wikipedia.orgwebqc.org This method is effective for producing the compound on a laboratory scale.

AgNO₃ + NaClO₂ → AgClO₂ + NaNO₃

Despite the existence of this basic synthesis, there is a notable absence of published research into the more advanced aspects of its production. Specifically, detailed investigations into the thermodynamic control of this compound crystallization, the precise influence of precursor stoichiometry on yield and purity, and the controlled morphological synthesis of this compound nanostructures are not found in the available scientific literature.

Topics such as template-assisted synthesis, surfactant-mediated growth of nanoparticles, and the control of crystal facet exposure are well-documented for other silver compounds, particularly silver halides like silver chloride and elemental silver nanoparticles. These methodologies allow for the creation of materials with tailored properties for a wide range of applications. However, the extension of these advanced techniques to this compound has not been a focus of published research.

Similarly, while the principles of sustainable and green chemistry are broadly applied in modern chemical synthesis, specific studies detailing their application to the production of this compound are scarce. Green chemistry principles focus on minimizing waste, using less hazardous substances, and improving energy efficiency. nih.gov

Given the unstable and explosive nature of this compound, which decomposes violently when heated, research into its synthesis, particularly on a nanoscale or with controlled morphology, may be limited due to safety considerations. wikipedia.orgwebqc.org The compound's high reactivity and sensitivity to shock and heat likely present significant challenges to the application of advanced synthesis and crystallization techniques.

In light of the limited specific information available for the advanced synthesis of this compound, it is not possible to provide a detailed, scientifically accurate article on the proposed topics at this time. Further research would be required to explore the feasibility and specifics of applying these advanced methodologies to the synthesis of this compound.

Sustainable and Green Chemistry Principles in this compound Synthesis

Solvent-Free Synthesis of this compound

Solvent-free synthesis, encompassing techniques like mechanochemistry and solid-state reactions, represents a significant advancement in green chemistry by reducing solvent waste and potentially enabling the formation of novel materials. These methods rely on mechanical force (grinding, milling) or heat to induce chemical reactions between solid reactants.

Detailed research findings specifically documenting the application of solvent-free methods for the synthesis of this compound (AgClO₂) are not extensively available in the public domain. While mechanochemical and solid-state routes have been successfully employed for other silver halides, such as silver chloride (AgCl) icm.edu.plresearchgate.net, the direct application of these techniques to the unstable chlorite anion in a solid state with a silver cation has not been thoroughly described.

In principle, a mechanochemical approach would involve the high-energy milling of a solid silver salt (e.g., silver nitrate) with a solid chlorite salt (e.g., sodium chlorite). The mechanical energy would drive the double displacement reaction in the absence of a solvent. However, the shock-sensitive nature of this compound presents significant safety challenges for such a procedure, as the energy input from milling could potentially trigger explosive decomposition. wikiwand.comyoutube.com

Energy Efficiency in this compound Preparative Chemistry

Advancements aimed at improving energy efficiency would focus on:

Process Intensification: Developing continuous-flow reactors that could offer better temperature control and higher throughput, potentially reducing energy use per unit of product.

Reduced Separation Costs: Optimizing precipitation conditions to yield a product that is easier to filter and dry, thereby lowering the energy required for downstream processing.

Alternative Precursors: Investigating synthesis routes that utilize precursors produced through less energy-intensive methods, although viable alternatives to the standard silver nitrate and sodium chlorite reaction are not well-documented.

Without dedicated comparative studies, a quantitative analysis of energy efficiency remains a theoretical exercise based on the general principles of green chemical engineering.

Atom Economy Considerations in this compound Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The conventional synthesis of this compound proceeds via a double displacement reaction:

AgNO₃ + NaClO₂ → AgClO₂ + NaNO₃ wikipedia.org

The percent atom economy is calculated using the formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For this reaction, the desired product is this compound (AgClO₂), and the by-product is sodium nitrate (NaNO₃). The calculation based on the molar masses of the compounds is detailed below.

CompoundFormulaMolar Mass (g/mol)Role
Silver NitrateAgNO₃169.87Reactant
Sodium ChloriteNaClO₂90.44Reactant
This compoundAgClO₂175.32Desired Product
Sodium NitrateNaNO₃84.99By-product

Calculation:

Sum of Molar Masses of Reactants = 169.87 g/mol (AgNO₃) + 90.44 g/mol (NaClO₂) = 260.31 g/mol

Molar Mass of Desired Product (AgClO₂) = 175.32 g/mol

% Atom Economy = (175.32 / 260.31) x 100 ≈ 67.35%

This calculation shows that the standard precipitation reaction for this compound has an atom economy of approximately 67.35%. This means that while two-thirds of the reactant mass is incorporated into the final product, about one-third is converted into the sodium nitrate by-product. From an atom economy perspective, this is a moderately efficient reaction, typical of double displacement pathways. Any alternative synthesis route would need to be evaluated against this benchmark to determine its relative efficiency in atom utilization.

Theoretical and Computational Chemistry of Silver Chlorite Systems

Quantum Chemical Investigations of Silver Chlorite (B76162) Electronic Structure

Quantum chemical methods are essential for elucidating the arrangement of electrons and the nature of chemical bonds within silver chlorite. These computational approaches model the molecule at the subatomic level, offering predictions of its structure and properties that can complement experimental findings.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules and crystals. amanote.com For this compound, DFT is applied to model the geometric and electronic properties of the ionic bond between the silver cation (Ag⁺) and the chlorite anion (ClO₂⁻), as well as the covalent bonds within the chlorite ion itself. DFT calculations can predict key structural parameters and vibrational frequencies. nih.gov

DFT studies on related silver compounds, such as silver halides, have been used to understand the degree of covalent versus ionic character in the bonds, which is crucial for determining the material's electronic properties. unibe.chkoyauniversity.org In the case of AgClO₂, DFT would be used to calculate the charge distribution, revealing the extent of electron transfer from the silver atom to the chlorite anion. The interaction of silver ions with biological molecules has been studied using DFT to determine how and where oxidation processes occur by analyzing chemical hardness and frontier molecular orbitals.

Conceptual Parameters for a DFT Calculation on this compound (AgClO₂)

Input ParameterDescriptionExample Value/Choice
FunctionalApproximation to the exchange-correlation energy.B3LYP, PBE0, M06-2X
Basis SetSet of mathematical functions used to build molecular orbitals. For silver, a set with effective core potentials like LANL2DZ is common.6-311+G(d,p) for Cl, O; LANL2DZ for Ag
Molecular GeometryInitial coordinates of the Ag, Cl, and O atoms.Based on experimental crystal structure data
Calculation TypeSpecifies the desired computation.Geometry Optimization, Frequency Analysis

Ab initio methods are quantum chemistry calculations that rely on first principles without the inclusion of experimental data. koyauniversity.orgrajdhanigroup.in These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous framework for calculating the energies and shapes of molecular orbitals (MOs). For this compound, ab initio calculations would focus on the MOs of the chlorite anion and their perturbation by the electrostatic field of the Ag⁺ cation.

The analysis would center on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding chemical reactivity. In the AgClO₂ system, the HOMO is expected to be located on the electron-rich chlorite anion, while the LUMO would likely be associated with the silver cation, indicating its role as an electron acceptor in potential reactions. Similar ab initio studies on small silver bromide clusters have successfully determined structural properties, stability, ionization potentials, and electron affinities. scilit.com

The electron density distribution within the this compound crystal lattice reveals the nature of the interatomic interactions. Computational techniques, often based on the output of DFT or ab initio calculations, can map this density. Analysis of the electron density in related silver compounds, such as pyrargyrite (Ag₃SbS₃), has been performed using non-harmonic refinement of X-ray diffraction data to better describe the spread of silver's electron density. jgeosci.org

For this compound, which has an orthorhombic crystal structure, this analysis would quantify the charge accumulation between the covalently bonded chlorine and oxygen atoms within the ClO₂⁻ unit. wikipedia.org It would also show the charge depletion in the region of the Ag⁺ ion, characteristic of a predominantly ionic interaction with the anion. The topology of the electron density can be examined to locate bond critical points, which provide further evidence for the type and strength of the chemical bonds within the crystal.

Computational Modeling of this compound Reaction Pathways

Computational modeling is instrumental in mapping the transformations that this compound undergoes, particularly its decomposition, which can be explosive. wikipedia.org These models help to identify the most likely sequences of events at a molecular level.

Transition State Theory (TST) is a framework for calculating the rates of elementary chemical reactions. wikipedia.org It assumes a quasi-equilibrium between the reactants and an activated complex, known as the transition state. wikipedia.org For this compound, TST can be applied to model its thermal decomposition. The primary decomposition pathway is believed to be AgClO₂ → AgCl + O₂. wikipedia.org

Using computational methods, the structure and energy of the transition state for this reaction can be calculated. This involves identifying a saddle point on the potential energy surface that connects the reactant (AgClO₂) to the products (AgCl and O₂). The energy difference between the reactants and the transition state determines the activation energy, a key parameter in the Eyring equation which governs the reaction rate. wikipedia.org Studies of electron-transfer reactions involving the chlorite ion have used Marcus-Hush theory, a related concept, to calculate activation barriers. pureline.com

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a set of atoms as a function of their geometric positions. chemrxiv.org Mapping the PES for this compound decomposition provides a comprehensive picture of the reaction, revealing all possible pathways, intermediates, and transition states. researchgate.net

Computational algorithms can explore the PES to find the minimum energy path from reactants to products. For this compound, this would involve calculating the energy of the system for various arrangements of the Ag, Cl, and O atoms as the Cl-O bonds break and new species form. The PES would show the high potential energy of the AgClO₂ molecule relative to its decomposition products, AgCl and O₂, consistent with its instability. Hierarchical modeling frameworks that combine microkinetics with first-principles calculations are now being used to explore complex reaction environments and pathways in catalysis, a methodology that could be adapted to decomposition reactions. acs.org

Key Parameters from a Hypothetical PES Calculation for AgClO₂ Decomposition

ParameterDescription
Reactant Energy (E_R)The calculated energy of the stable this compound molecule.
Product Energy (E_P)The sum of the calculated energies of the final products (e.g., silver chloride and oxygen).
Transition State Energy (E_TS)The energy of the saddle point on the PES connecting reactants and products.
Activation Energy (E_a)The energy barrier for the reaction, calculated as E_TS - E_R.
Reaction Enthalpy (ΔH)The overall energy change of the reaction, calculated as E_P - E_R.

Simulation of Interfacial Reactions Involving this compound

A comprehensive search of scientific literature and computational chemistry databases yielded no specific studies on the simulation of interfacial reactions involving this compound. While the reactivity of this compound is acknowledged, particularly its explosive nature and decomposition to silver chloride, detailed computational models of these processes at a molecular level are not publicly available. Theoretical investigations into the mechanisms of its reactions with other substances, such as sulfur or hydrochloric acid, through computational simulations have not been reported.

Molecular Dynamics Simulations of this compound Interactions

There is a significant lack of published research on molecular dynamics (MD) simulations specifically focused on this compound. MD simulations are powerful tools for understanding the behavior of materials at the atomic level, but their application to this compound systems has not been documented in available scientific literature.

Investigation of this compound Crystal Growth Dynamics

No studies were found that specifically investigate the crystal growth dynamics of this compound using molecular dynamics simulations. The synthesis of this compound is typically achieved through precipitation reactions, but the atomistic mechanisms and dynamics of its crystal formation have not been elucidated through computational modeling.

Simulations of this compound Ion Diffusion in Solution

There are no available simulation studies detailing the diffusion of silver (Ag+) and chlorite (ClO2-) ions in solution originating from the dissolution of this compound. While the solubility of this compound in water is known, the dynamics of its constituent ions in an aqueous environment have not been computationally modeled.

Force Field Development for this compound Systems

The development of a specific and validated force field for this compound systems, which is a prerequisite for accurate molecular dynamics simulations, has not been reported in the scientific literature. The creation of such a force field would require extensive quantum mechanical calculations to accurately describe the interatomic potentials, which has yet to be undertaken for this compound.

Computational Spectroscopic Prediction for this compound

While computational spectroscopy is a common technique for characterizing chemical compounds, its application to this compound is not well-documented.

Theoretical Infrared and Raman Spectral Simulations of this compound

No dedicated theoretical studies presenting simulated infrared (IR) and Raman spectra of this compound were found. Although experimental spectroscopic data for related compounds like silver chloride (AgCl) are available and have been compared with computational models, similar computational analyses for the vibrational modes of the chlorite ion in a this compound crystal lattice are absent from the literature. The development of such theoretical spectra would be valuable for complementing experimental characterization and understanding the bonding within the AgClO2 crystal structure.

Prediction of X-ray Absorption and Emission Spectra for this compound

Theoretical predictions of X-ray Absorption (XAS) and X-ray Emission Spectra (XES) are powerful tools for elucidating the local atomic structure and electronic properties of this compound. These computational methods are vital for interpreting experimental data and understanding the nature of core-electron excitations.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Near-Edge Structure (XANES) spectroscopy is particularly sensitive to the oxidation state and coordination environment of the absorbing atom. For this compound, theoretical XANES spectra can be calculated for the Silver L-edge and the Chlorine K-edge, providing element-specific information.

The primary computational method for predicting XANES spectra is Time-Dependent Density Functional Theory (TD-DFT). researchgate.netacs.org This approach calculates the electronic transitions from core orbitals to unoccupied molecular orbitals. The process involves several key considerations:

Ground-State Calculation : An initial DFT calculation determines the optimized geometry and ground-state electronic structure of the AgClO₂ molecule.

Core-Level Excitations : TD-DFT is then used to compute the energies and intensities (oscillator strengths) of transitions originating from core orbitals (e.g., Ag 2p or Cl 1s).

Functional Selection : The accuracy of the prediction is highly dependent on the choice of the exchange-correlation functional. For core-level spectroscopy, specialized short-range corrected (SRC) functionals are often employed to provide a more accurate description of the core-hole interaction. researchgate.netacs.orgnih.gov

Relativistic Effects : Due to the presence of the heavy silver atom, relativistic effects must be incorporated into the calculations to accurately predict the energies of core orbitals. q-chem.com

The output of these calculations is a set of discrete transitions, which are then broadened using a Lorentzian or Gaussian function to simulate the experimental spectrum. This allows for direct comparison with experimental data, aiding in the assignment of spectral features to specific electronic transitions.

Below is an illustrative table representing the type of data that would be generated from a TD-DFT calculation of the Ag L₃-edge and Cl K-edge XANES spectra for this compound.

Table 1. Illustrative Predicted XANES Transitions for this compound (AgClO₂).
EdgePredicted Transition Energy (eV)Oscillator Strength (a.u.)Primary Orbital Contribution
Ag L₃-edge3351.50.85Ag 2p → LUMO (σ)
Ag L₃-edge3354.20.45Ag 2p → LUMO+2 (π)
Cl K-edge2825.00.92Cl 1s → LUMO (σ)
Cl K-edge2827.80.30Cl 1s → LUMO+3 (σ)

X-ray Emission Spectroscopy (XES)

XES is a complementary technique that probes the occupied electronic states. Computationally, XES spectra can be simulated by extending TD-DFT methods. acs.orgnih.gov The calculation typically involves defining a core-ionized state as the reference and then computing the transition energies and probabilities for valence electrons decaying to fill the core hole. researchgate.net More computationally intensive, but highly accurate, methods such as the Bethe-Salpeter equation (BSE) can also be employed for rigorous prediction of XES. aps.org These theoretical spectra help to map the density of occupied states and understand the contribution of different atomic orbitals to the molecular orbitals of this compound.

Computational Modeling of this compound UV-Vis Absorption

Computational modeling of the Ultraviolet-Visible (UV-Vis) absorption spectrum of this compound is crucial for understanding its optical properties and the nature of its valence electronic transitions. TD-DFT stands as the most widely used and effective method for simulating UV-Vis spectra in molecular systems. researchgate.netmdpi.com

The modeling process follows a systematic procedure:

Geometry Optimization : The first step involves a standard DFT calculation to find the lowest energy (ground state) molecular structure of this compound. This provides the atomic coordinates necessary for the subsequent spectral calculation.

Excited State Calculation : Using the optimized geometry, a TD-DFT calculation is performed to determine the vertical excitation energies for transitions from occupied molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO) to unoccupied ones (like the Lowest Unoccupied Molecular Orbital, LUMO). nih.gov The calculation also yields the oscillator strength for each transition, which dictates its intensity in the spectrum.

Spectrum Simulation : The result of the TD-DFT calculation is a "stick spectrum," consisting of discrete transitions. To generate a continuous spectrum that resembles experimental results, these sticks are convoluted with a broadening function, typically Gaussian or Lorentzian, which accounts for factors like vibrational broadening. nih.gov

Key factors influencing the accuracy of the simulated spectrum include:

Functional and Basis Set : The choice of the exchange-correlation functional (e.g., hybrid functionals like B3LYP or CAM-B3LYP) and the atomic basis set significantly affects the calculated excitation energies. mdpi.comacs.org

Solvent Effects : If modeling this compound in solution, the surrounding solvent can influence the electronic transitions. These effects can be included in the calculation using a Polarizable Continuum Model (PCM), which simulates the dielectric environment of the solvent. mdpi.com

The analysis of the major orbital contributions to each electronic transition provides a detailed picture of the charge redistribution that occurs upon photoexcitation. For instance, it can reveal whether an absorption band corresponds to a local excitation within the chlorite anion or a charge-transfer transition between the silver cation and the chlorite anion.

The following interactive table provides a representative example of the primary electronic transitions that would be predicted for this compound from a TD-DFT calculation.

Table 2. Representative Predicted UV-Vis Electronic Transitions for this compound (AgClO₂).
Predicted Wavelength (nm)Excitation Energy (eV)Oscillator Strength (f)Major Orbital Contributions
3104.000.08HOMO → LUMO
2754.510.02HOMO-1 → LUMO
2485.000.15HOMO → LUMO+1
2155.770.05HOMO-2 → LUMO

Advanced Spectroscopic and Characterization Techniques Applied to Silver Chlorite

High-Resolution X-ray Diffraction Studies of Silver Chlorite (B76162)

X-ray diffraction (XRD) is the principal method for determining the atomic and molecular structure of a crystal. For silver chlorite, this technique has been crucial in establishing its fundamental solid-state structure.

The definitive crystal structure of this compound was determined through single-crystal X-ray diffraction analysis. Early investigations were refined by later studies to provide an accurate structural model. A notable reinvestigation by Cooper and Marsh in 1961 corrected earlier structural assumptions, and a comprehensive study by Okuda et al. in 1990 further solidified the findings. wikipedia.orgiucr.org

These studies revealed that this compound crystallizes in an orthorhombic system. wikipedia.orgiucr.org The space group was identified as Pcca (No. 54). wikipedia.orgiucr.orgmaterialscloud.org The lattice parameters derived from the single-crystal data are detailed in the table below.

Crystallographic ParameterValueReference
Crystal SystemOrthorhombic wikipedia.orgiucr.org
Space GroupPcca wikipedia.orgmaterialscloud.org
Lattice Constant a (Å)6.075 wikipedia.org
Lattice Constant b (Å)6.689 wikipedia.org
Lattice Constant c (Å)6.123 wikipedia.org

The structure consists of silver ions (Ag⁺) and chlorite ions (ClO₂⁻) arranged in a specific three-dimensional lattice. This fundamental structural elucidation via single-crystal XRD provides the baseline for all other physical and chemical property interpretations of the compound.

Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. While powder X-ray diffraction (PXRD) is a standard technique for identifying and analyzing polymorphs, there is a notable lack of published studies on the polymorphism of this compound. The inherent and often violent instability of this compound presents significant barriers to the isolation and characterization of potential different crystalline forms. wikipedia.orgyoutube.com The energy required to induce polymorphic transitions could easily surpass the decomposition energy of the compound. Therefore, information regarding the existence of this compound polymorphs remains unaddressed in the scientific literature based on available search results.

Synchrotron X-ray diffraction is a powerful tool for studying crystallization processes in real-time (in situ). However, no research has been published utilizing this technique to monitor the in situ crystallization of this compound. The primary reason is the compound's hazardous nature; it is known to be shock-sensitive and can explode when heated. wikipedia.orgyoutube.com Performing a controlled crystallization experiment, which often involves changes in temperature or concentration under a high-intensity X-ray beam, would pose a significant safety risk. Studies using synchrotron radiation have been conducted on the corrosion of silver and the crystallization of other, more stable silver compounds, but not on this compound itself. nih.gov

Vibrational Spectroscopy for this compound Molecular Structure

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides insight into the molecular vibrations and can be used to identify functional groups and probe lattice structures.

A review of available scientific literature indicates a lack of dedicated studies reporting the Fourier Transform Infrared (FTIR) spectrum of pure, isolated this compound. While FTIR analysis is common for many chemical compounds, including nanoparticles of the much more stable silver chloride (AgCl), the explosive instability of this compound makes its handling and analysis for techniques like FTIR extremely challenging. researchgate.netscielo.br Preparing a sample, for instance by creating a KBr pellet, involves grinding and pressure, which could potentially detonate the sensitive compound.

Similar to FTIR, there are no available Raman spectroscopic studies specifically focused on this compound in the reviewed literature. Raman spectroscopy often utilizes focused laser energy to excite molecular vibrations, an energy input that could be sufficient to initiate the explosive decomposition of this compound. wikipedia.orgyoutube.com While Raman databases and studies are available for various silver corrosion products and other chlorite-containing minerals, this specific data for AgClO₂ is absent, underscoring the practical difficulties in applying this technique to such an unstable material. morana-rtd.comresearchgate.net

Attenuated Total Reflectance (ATR) Spectroscopy of this compound Interfaces

Attenuated Total Reflectance (ATR) spectroscopy is a versatile technique used in Fourier transform infrared (FTIR) spectroscopy for analyzing the surface of solid and liquid samples with minimal to no sample preparation. anton-paar.comresearchgate.net The principle involves an infrared beam passing through an ATR crystal with a high refractive index, such as diamond, germanium, or zinc selenide. anton-paar.com This beam undergoes total internal reflection at the interface between the crystal and the sample. wdfiles.comtandfonline.com This reflection creates an evanescent wave that penetrates a short distance into the sample. researchgate.netwdfiles.com The interaction of this wave with the sample results in the attenuation of the infrared signal at specific wavelengths corresponding to the sample's molecular vibrations, providing a spectrum of its surface composition. wdfiles.com

In the context of silver compounds, ATR-FTIR has been effectively used to study interfaces. For instance, it has been employed to investigate stearic acid monolayers on evaporated silver island films, demonstrating the enhancement of infrared absorption signals by the silver. acs.org Silver chloride (AgCl) itself is a material with a known refractive index suitable for use as an ATR crystal in certain applications, highlighting its optical properties relevant to this technique. wdfiles.com While direct ATR studies on this compound interfaces are not extensively documented in publicly available literature, the principles of ATR spectroscopy suggest its potential for characterizing the surface chemistry and reactions of this compound films or particles. The technique's sensitivity to the near-surface region makes it ideal for probing changes in the chemical bonding and composition at this compound interfaces during various processes.

Electron Microscopy for this compound Morphology and Nanostructure

Electron microscopy techniques are indispensable for visualizing the morphology and nanostructure of materials at high resolution.

Scanning Electron Microscopy (SEM) is a powerful tool for examining the surface topography and morphology of materials. In studies involving silver chloride, SEM has been used to characterize the surface of silver specimens exposed to chloride-containing environments, revealing the distribution and morphology of corrosion products. ampp.org It has also been employed to study the hexagonal particle morphology of products from the high-temperature decomposition of silver chloride. asianpubs.org For silver chloride nanoparticles, SEM analysis has shown spherical morphologies, with some studies noting aggregation of the particles. researchgate.net The size of these nanoparticles as observed by SEM can sometimes differ from measurements obtained by other techniques due to factors like particle agglomeration. nih.gov

When applied to this compound, SEM would provide critical information on the size, shape, and surface features of its crystals or nanoparticles. This is essential for understanding how its physical form might influence its properties and applications.

Transmission Electron Microscopy (TEM) provides detailed information about the internal structure, size, and shape of nanomaterials by passing a beam of electrons through an ultrathin sample. nih.gov TEM studies on silver chloride nanoparticles have revealed them to be dense, with sizes ranging from 2 to 12 nm, and have also been used to characterize spherical nanoparticles with sizes between 10 and 50 nm. asianpubs.orgresearchgate.net In situ liquid cell TEM has been a particularly powerful tool for observing the real-time transformation and dissolution processes of silver nanostructures in chloride-containing solutions, showing the formation of a silver chloride layer on the surface of silver nanoplates. acs.orgharvard.edu This technique allows for direct visualization of dynamic processes at the nanoscale. acs.org

For this compound, TEM analysis would be crucial for determining the internal crystalline structure, identifying any defects, and observing the morphology of individual nanoparticles or thin sections of larger crystals.

High-Resolution Transmission Electron Microscopy (HRTEM) allows for the direct imaging of the atomic lattice of a crystalline material. This technique has been used to confirm the crystalline nature of silver nanoparticles and to identify the lattice spacings, which correspond to specific crystallographic planes. nih.govnih.gov For example, HRTEM has revealed the lattice spacings of silver corresponding to the (111) and (200) planes. nih.gov Selected Area Electron Diffraction (SAED) is often used in conjunction with TEM and HRTEM to determine the crystal structure of the material. SAED patterns of silver nanoparticles have confirmed their face-centered cubic (fcc) crystal structure. academicjournals.org

In the study of this compound nanocrystals, HRTEM would enable the visualization of their atomic arrangement, providing insights into their crystallinity and defect structures. SAED patterns would be instrumental in confirming the crystal structure of this compound and identifying any other crystalline phases present. For instance, HRTEM studies on biosynthesized silver nanospheres showed spherical particles with sizes ranging from 10 to 30 nm. nih.gov

X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) of this compound

XPS and AES are surface-sensitive techniques that provide information about the elemental composition and chemical state of the top few nanometers of a material's surface. wikipedia.orgwikipedia.org

X-ray Photoelectron Spectroscopy (XPS) is a quantitative technique that analyzes the elemental composition and the chemical and electronic states of elements within a material. wikipedia.org The technique works by irradiating a material with X-rays and measuring the kinetic energy of the electrons that are emitted. wikipedia.org XPS has been used to determine the surface elemental composition of various silver-containing materials. ampp.orgrsc.org For instance, in studies of silver chloride, XPS can distinguish between metallic silver (Ag⁰) and silver in the form of AgCl (Ag⁺). researchgate.net High-resolution XPS scans of the Ag 3d region show distinct peaks for metallic silver and silver chloride, allowing for the determination of their relative surface concentrations. researchgate.net

Auger Electron Spectroscopy (AES) is another surface analysis technique that can identify the elemental composition of a surface with very high spatial resolution. phi.com It relies on the analysis of Auger electrons, which are emitted from an atom after an initial core-level ionization. wikipedia.org AES has been used to study the surface of silver, including the changes that occur during aging processes and the effects of crystallographic orientation on the Auger signal. phi.comnasa.gov For example, AES has been used to map the distribution of silver and other elements on catalyst supports. phi.com

For this compound, XPS would be invaluable for determining the precise elemental composition of the surface and confirming the oxidation states of silver, chlorine, and oxygen. AES could provide high-resolution elemental maps of the surface, revealing the spatial distribution of these elements.

Data Tables

Table 1: XPS Binding Energies for Silver Species

Compound/SpeciesAg 3d₅/₂ Binding Energy (eV)Ag 3d₃/₂ Binding Energy (eV)Reference
Metallic Silver (Ag⁰)368.2374.2 researchgate.net
Silver Chloride (AgCl)367.5373.5 researchgate.net

Table 2: TEM and SEM Characterization of Silver Chloride Nanoparticles

Synthesis/Study MethodTechniqueMorphologySize Range (nm)Reference
High-temperature decompositionSEMHexagonal particlesNot specified asianpubs.org
Simple precipitationTEMDense particles2 - 12 asianpubs.org
Bacillus subtilis synthesisSEMSpherical, aggregated20 - 60 researchgate.net
Raoultella planticola synthesisTEMSpherical10 - 50 researchgate.net

Valence State Analysis of Silver and Chlorine in this compound

The determination of elemental valence states is crucial for confirming the chemical identity and purity of a compound. X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive technique for this purpose, capable of identifying the elemental composition and the chemical (oxidation) state of those elements within the top 5-10 nm of a material's surface. wikipedia.orgbnl.govenergy.gov It operates on the principle of the photoelectric effect, where X-ray irradiation of a sample causes the emission of core-level electrons. bnl.gov The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. This binding energy is unique to each element and is sensitive to the element's local chemical environment, an effect known as a chemical shift. wsu.edu

For this compound (AgClO₂), an XPS analysis would be expected to confirm the +1 oxidation state of silver (Ag⁺) and the +3 oxidation state of chlorine in the chlorite ion (ClO₂⁻). While specific XPS research data for this compound is not prevalent, analysis of the related compound silver chloride (AgCl) provides a clear example of how XPS is used. In studies of AgCl, XPS spectra consistently show binding energies for Ag 3d and Cl 2p that correspond to the Ag⁺ and Cl⁻ ions, respectively. researchgate.net

For instance, high-resolution XPS scans of the Ag 3d region for AgCl typically reveal two peaks, Ag 3d₅/₂ and Ag 3d₃/₂, at binding energies around 367.5 eV and 373.5 eV, respectively, which are characteristic of Ag⁺. researchgate.net Similarly, the Cl 2p spectrum would show peaks corresponding to the chloride (Cl⁻) state. This ability to precisely identify valence states makes XPS an indispensable tool for the chemical analysis of such compounds.

Table 1: Illustrative XPS Binding Energies for Silver and Chlorine in Silver Chloride (AgCl) This data is for the compound Silver Chloride (AgCl) and serves to illustrate the application of the XPS technique.

Element Orbital Binding Energy (eV) Inferred Valence State Reference
Silver (Ag) Ag 3d₅/₂ ~367.5 - 367.8 Ag⁺ researchgate.netrsc.org
Silver (Ag) Ag 3d₃/₂ ~373.5 - 373.8 Ag⁺ researchgate.netrsc.org
Chlorine (Cl) Cl 2p Not specified in results Cl⁻ researchgate.net

Depth Profiling Studies of this compound Thin Films

Depth profiling is a critical process for understanding the compositional structure of thin films, revealing how elements are distributed from the surface down into the bulk material. This is particularly important for applications in electronics and coatings, where the uniformity and purity of layers are paramount. Techniques such as Secondary Ion Mass Spectrometry (SIMS) and Auger Electron Spectroscopy (AES) are commonly employed for this purpose. phi.comeag.com

SIMS analysis involves sputtering a sample surface with a primary ion beam, which causes secondary ions to be ejected from the surface. fu-berlin.deacs.org These secondary ions are directed into a mass spectrometer, which identifies them based on their mass-to-charge ratio. By continuously sputtering and analyzing, a depth profile of elemental composition can be constructed with very high sensitivity, often in the parts-per-million to parts-per-billion range. eag.com For a hypothetical this compound thin film, SIMS could be used to verify the stoichiometric ratio of silver, chlorine, and oxygen as a function of depth and to detect any trace impurities or contaminants that may have been introduced during fabrication. eag.com

AES is another surface-sensitive technique that can be used for depth profiling. slideshare.netresearchgate.net It involves irradiating a sample with an electron beam, causing the emission of "Auger electrons" with kinetic energies characteristic of the elements present. researchgate.net When combined with ion sputtering to incrementally remove surface layers, AES can provide a detailed depth profile of the elemental composition.

While specific depth profiling studies on this compound thin films are not available in the reviewed literature, the techniques are well-established for a wide range of materials, including other thin films and silver-containing catalysts. phi.comresearchgate.netmeasurlabs.com

Advanced Thermal Analysis of this compound Decomposition Pathways

Thermal analysis techniques are fundamental to determining the thermal stability, phase transitions, and decomposition mechanisms of chemical compounds. For a substance like this compound, which is expected to be thermally sensitive, these methods provide critical safety and processing information.

Thermogravimetric Analysis (TGA) of this compound Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. dtic.mil This technique is ideal for determining the thermal stability of a material, studying decomposition kinetics, and quantifying its composition. scispace.com A TGA experiment produces a thermogram, a plot of mass versus temperature.

Specific TGA data for this compound (AgClO₂) is not readily found in the search results. However, studies on the more stable silver chloride (AgCl) illustrate the utility of the technique. Research on AgCl nanoparticles shows they are remarkably stable, exhibiting no significant weight loss up to 650°C. arabjchem.orgasianpubs.org A theoretical complete decomposition of AgCl would result in a 24.7% weight loss due to the loss of chlorine. arabjchem.orgresearchgate.net Experimental TGA curves have shown that even at 800°C, the weight loss for AgCl nanoparticles is only around 12%, indicating incomplete decomposition and high thermal stability. arabjchem.orgasianpubs.org For this compound, one would expect decomposition to occur at a much lower temperature, likely involving the loss of oxygen and chlorine-containing species.

Table 2: Illustrative TGA Data for Silver Chloride (AgCl) Nanoparticles This data is for the compound Silver Chloride (AgCl) and serves to illustrate the application of the TGA technique.

Temperature Range Observation Interpretation Reference
Ambient to 650°C No significant weight loss High thermal stability of the compound arabjchem.orgasianpubs.org
Up to 800°C ~12% weight loss Incomplete decomposition (theoretical for full Cl loss is 24.7%) arabjchem.orgresearchgate.net

Differential Scanning Calorimetry (DSC) for this compound Phase Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. astate.edudtic.mil It is used to detect and quantify the energy changes associated with physical transitions, such as melting (fusion), crystallization, and solid-state phase transitions. nih.gov

While no DSC studies specifically on this compound were identified, the technique's application is well-documented for silver chloride (AgCl). DSC analysis of AgCl clearly shows an endothermic peak corresponding to its melting point. cecri.res.innist.gov The heating cycle shows a melting phase transition occurring at approximately 455-456°C. astate.educecri.res.in The enthalpy of fusion, which is the energy required to melt the substance, can also be precisely measured from the area of the melting peak.

Table 3: Illustrative DSC Data for Silver Chloride (AgCl) Phase Transition This data is for the compound Silver Chloride (AgCl) and serves to illustrate the application of the DSC technique.

Parameter Value Technique Reference
Melting Point ~455 - 456 °C DSC astate.educecri.res.in
Enthalpy of Fusion Not specified in results DSC cecri.res.innist.gov

Coupled TGA-Mass Spectrometry for this compound Decomposition Products

To gain a complete understanding of a compound's thermal decomposition, it is often necessary to identify the gaseous products evolved during heating. This is achieved by coupling a TGA instrument to a mass spectrometer (MS), a technique known as Evolved Gas Analysis (EGA). netzsch.comresearchgate.net As the sample in the TGA is heated and loses mass, the evolved gases are transferred directly into the mass spectrometer for immediate identification. asminternational.org

This coupled technique is exceptionally powerful for elucidating complex decomposition pathways. researchgate.net For this compound (AgClO₂), TGA-MS analysis would be the definitive method for identifying the specific gaseous products released upon its thermal breakdown. Based on its chemical formula, the expected decomposition products would likely include oxygen (O₂), chlorine (Cl₂), and possibly various chlorine oxides (e.g., chlorine dioxide, ClO₂) depending on the decomposition mechanism. The TGA curve would indicate the temperatures at which mass loss occurs, while the simultaneous MS data would provide the identity of the molecules being released at each of those steps. netzsch.com Although no specific TGA-MS studies on this compound are available in the searched literature, the technique has been widely applied to characterize the decomposition of numerous other energetic materials and complex chemical systems. grafiati.commdpi.com

Reactivity and Mechanistic Studies of Silver Chlorite Transformations

Oxidation-Reduction Chemistry of Silver Chlorite (B76162) Systems

The redox chemistry of silver chlorite is characterized by the +3 oxidation state of chlorine, making the chlorite ion a strong oxidizing species. wikipedia.org The presence of the silver(I) ion also contributes to its unique electrochemical properties.

This compound is a powerful oxidizing agent, a property demonstrated by its highly energetic and often explosive reactions with various reducing agents. Investigations have shown that finely divided non-metals such as carbon, sulfur, and red phosphorus are oxidized violently upon contact with this compound. scu.ac.irzhejianghuaan.com Its reactivity is also highlighted by its explosive interactions with iodoalkanes, such as iodomethane (B122720) and iodoethane (B44018). wikipedia.orgscu.ac.irzhejianghuaan.comethernet.edu.et These reactions occur immediately in the absence of a solvent and may be delayed but still explosive in the presence of one. scu.ac.irzhejianghuaan.comethernet.edu.et

The oxidizing strength of the compound is rooted in the chlorite anion (ClO₂⁻), which is considered the strongest oxidizer among the chlorine oxyanions based on standard half-cell potentials. wikipedia.org

The reduction of this compound involves the conversion of silver from its +1 oxidation state to elemental silver (Ag⁰). One documented reductive pathway is its reaction with sulfur dioxide. wikipedia.org While detailed mechanistic studies on this compound reduction are less common than for its more stable decomposition product, silver chloride (AgCl), the fundamental process involves a gain of electrons by the Ag⁺ ion.

For context, numerous reductive pathways exist for the analogous silver chloride, including reactions with zinc dust in acidified solutions, hydrogen gas, and various organic and inorganic reducing agents. google.com911metallurgist.com911metallurgist.com These processes underscore the accessibility of the Ag(I)/Ag(0) redox couple in related silver compounds.

Electrochemical studies have successfully determined the standard electrode potential for the this compound/silver redox couple. This fundamental property governs its behavior in electrochemical cells. The reversible reaction can be represented as:

AgClO₂(s) + e⁻ ⇌ Ag(s) + ClO₂⁻(aq)

The standard potential for this reaction has been experimentally determined, providing a quantitative measure of its oxidizing power. jst.go.jpresearchgate.net For comparison, the closely related chlorite anion/chlorine dioxide redox couple is also of significant electrochemical interest due to its high reversibility and energy storage potential. acs.orgchemrxiv.org

Redox CoupleStandard Electrode Potential (E°) vs. SHETemperatureReference
AgClO₂(s) / Ag(s)+0.267 V22°C jst.go.jpresearchgate.net
ClO₂(aq) / ClO₂⁻(aq)+0.954 V25°C acs.orgchemrxiv.org

Kinetics and Thermodynamics of this compound Reactions

The study of the kinetics and thermodynamics of this compound transformations is crucial for understanding its stability and decomposition mechanisms. The compound is known to be thermally unstable, decomposing exothermically and, under certain conditions, explosively. wikipedia.orgu-szeged.hu

Kinetic studies on the thermal decomposition of solid this compound in a vacuum have revealed a complex, autocatalytic process. The reaction, which begins to be observable around 120°C, proceeds via the net reaction: AgClO₂ → AgCl + O₂. wikipedia.orgu-szeged.huresearchgate.net However, a more detailed study identified the initial products as elemental silver and chlorine dioxide (AgClO₂ → Ag + ClO₂). u-szeged.hu

The decomposition exhibits distinct kinetic phases:

An acceleration period: The reaction rate increases over time, following the equation log(p) = k·t + c, where 'p' is the pressure of the evolved gas. This autocatalytic behavior suggests that a product of the reaction facilitates further decomposition. u-szeged.hu

A decay period: After reaching a maximum rate, the decomposition slows down and can be described by a monomolecular decay equation. u-szeged.hu

Under normal heating, the compound explodes violently at 105°C. wikipedia.orgzhejianghuaan.comethernet.edu.et Careful heating allows for a more controlled decomposition to silver chloride at 156°C. wikipedia.org

The activation energy (Ea), which is the minimum energy required to initiate the reaction, has been determined for the different stages of this compound's thermal decomposition and disproportionation. These values provide quantitative insight into the energy barriers for its transformation pathways. The disproportionation reaction, studied at lower temperatures, involves the conversion of chlorite to chlorate (B79027) and chloride. u-szeged.hu

Transformation ProcessKinetic StageActivation Energy (Ea)Reference
Slow Thermal DecompositionAcceleration Period (Autocatalytic)48.2 kcal/mol u-szeged.hu
Decay Period (Post-Maximum Rate)24.8 kcal/mol u-szeged.hu
Disproportionation-39 kcal/mol u-szeged.hu

Equilibrium Constant Measurements for this compound Complexation

Detailed research on the equilibrium constants for the complexation of this compound (AgClO₂) is limited in publicly available scientific literature. While extensive data exists for the complex formation of silver halides, particularly silver chloride (AgCl), similar quantitative studies for this compound are not well-documented.

One known complexation reaction of this compound is with anhydrous ammonia (B1221849), which results in the formation of triammonia-silver chlorite. wikipedia.org The reaction is as follows:

AgClO₂ + 3NH₃ → [Ag(NH₃)₃]ClO₂

However, the equilibrium constant (Kf) for this specific reaction is not readily found in the surveyed literature. The formation of silver-ammine complexes is a well-known phenomenon, and for the analogous silver chloride, the addition of ammonia significantly increases its solubility by forming the diamminesilver(I) complex ion, [Ag(NH₃)₂]⁺. quora.comlumenlearning.comyoutube.comucalgary.ca The stability of this complex drives the dissolution of the otherwise sparingly soluble salt. It is plausible that a similar mechanism is at play with this compound, but without experimental data, any discussion on the magnitude of the formation constant remains speculative.

Due to the lack of specific equilibrium constant measurements for this compound complexation in available research, a data table for these values cannot be provided.

Photochemical and Radiolytic Transformations of this compound

UV-Induced Degradation Mechanisms of this compound

Specific studies detailing the UV-induced degradation mechanism of solid this compound are scarce. However, research on the photolysis of aqueous solutions of the chlorite ion (ClO₂⁻) provides insight into its photochemical behavior. The chlorite ion is known to absorb ultraviolet radiation, leading to photochemical changes. researchgate.net

When an aqueous solution of sodium chlorite is exposed to ultraviolet radiation, its absorption spectrum changes, indicating the formation of new chemical species. researchgate.net The photolysis of the chlorite ion can generate reactive species, including hydroxyl radicals (HO•) and reactive chlorine species (RCS). nih.gov The degradation of chlorite in aqueous solutions under UV light can lead to the formation of chloride (Cl⁻) and chlorate (ClO₃⁻) ions. nih.gov

While these findings relate to the chlorite ion in solution, they suggest that the chlorite component of this compound is susceptible to UV-induced degradation. The silver cation (Ag⁺) is also known to be photosensitive, as famously demonstrated in the photodecomposition of silver chloride into silver and chlorine. quora.comyoutube.comwikipedia.org It is conceivable that UV irradiation of this compound could induce a more complex degradation pathway involving both the cation and the anion, potentially leading to the formation of silver chloride, silver chlorate, metallic silver, and various chlorine oxides. However, without direct experimental studies on solid this compound, this remains a hypothesis.

Effects of Ionizing Radiation on this compound Stability

The effects of ionizing radiation, such as gamma rays, on the stability of solid this compound have not been extensively studied. However, research on the radiolysis of aqueous solutions of chlorite ions and other solid inorganic salts containing oxygen anions provides some relevant information.

The radiolysis of aqueous solutions of chlorite ions has been investigated, establishing a reaction mechanism involving various radical species. rsc.org In these systems, ionizing radiation leads to the decomposition of water into highly reactive species like hydrated electrons (e⁻ₐᵩ), hydrogen atoms (H•), and hydroxyl radicals (•OH). wikipedia.orgresearchgate.net These species can then react with the chlorite ions, leading to their decomposition.

Studies on the radiolysis of solid inorganic perchlorates have shown that chlorite can be formed as a product of irradiation. dtic.mil This indicates that under certain conditions of ionizing radiation, the Cl-O bonds in oxyanions can be broken and reformed, leading to a variety of chlorine-containing species. It is also known that heavy metal chlorites, including this compound, are generally unstable and can decompose explosively with heat or shock, suggesting a potential for instability under the high-energy conditions of ionizing radiation. wikipedia.org

While studies on the effect of gamma radiation on silver-silver chloride reference electrodes have been conducted, showing them to be relatively stable under certain conditions, this does not directly translate to the stability of this compound. ampp.orgosti.gov The presence of the less stable chlorite anion would likely lead to different radiolytic decomposition pathways.

Photocatalytic Activity of this compound in Advanced Oxidation Processes

There is no significant evidence in the scientific literature to suggest that this compound itself is used as a primary photocatalyst in advanced oxidation processes (AOPs). The focus of photocatalysis research involving silver compounds has predominantly been on silver halides, particularly silver chloride (AgCl), and composites of silver with other photocatalytic materials like titanium dioxide (TiO₂). researchgate.netmdpi.com

In these systems, silver chloride can be excited by UV light, and the surface plasmon resonance of silver nanoparticles formed during the reaction can enhance photocatalytic activity under visible light. researchgate.net Furthermore, visible-light photocatalytic activation of the chlorite ion has been demonstrated using other catalysts, such as neodymium-doped bismuth vanadate, to generate chlorine dioxide for the degradation of pollutants. researchgate.net In this context, chlorite acts as a source of reactive chlorine species when activated by a separate photocatalyst, rather than being the photocatalyst itself.

Reactions of this compound with Inorganic Species

Interaction of this compound with Metal Ions in Solution

Specific research detailing the interaction of this compound with other metal ions in solution is not widely available. However, some general principles of inorganic chemistry can provide insight into potential reactions. Heavy metal chlorites, which include this compound, are known to be unstable. wikipedia.org

The reactivity of this compound with other inorganic species is likely to be dominated by precipitation reactions and redox processes. Given that this compound is a salt, it will participate in ion-exchange (metathesis) reactions if mixed with solutions containing anions that form insoluble salts with silver, or cations that form insoluble chlorites.

For instance, the addition of a solution containing chloride ions would be expected to precipitate the more stable and less soluble silver chloride. libretexts.org

Interactions with transition metal ions could be complex. Some transition metals are known to form complexes with various ligands, and it is possible that some could interact with the chlorite anion. chemrevise.org However, the strong oxidizing nature of the chlorite ion might lead to redox reactions with metal ions that have accessible higher oxidation states. For example, Fe²⁺ could potentially be oxidized to Fe³⁺ by the chlorite ion. Without specific experimental data for this compound, these potential reactions remain speculative.

Reactions with Halides and Other Anions

The reactivity of this compound with halides and other anions is characterized by rapid, often aggressive, transformations. The most well-documented reaction is with chloride ions in an acidic medium.

Reaction with Hydrochloric Acid: this compound reacts explosively with hydrochloric acid. mdpi.com In this reaction, the chlorite ion (ClO₂⁻) is destabilized by the acidic conditions, and the silver ion (Ag⁺) readily combines with the chloride ion (Cl⁻) to form the highly insoluble and more stable silver chloride (AgCl). mdpi.com

AgClO₂(s) + 2HCl(aq) → AgCl(s) + ClO₂(g) + H₂O(l) + Cl⁻(aq) (Generalized Representation)

Reactions with Other Halides: Detailed research on the direct reaction of solid this compound with other halide ions, such as bromide (Br⁻) and iodide (I⁻), in neutral solution is not extensively documented in readily available literature. It is known, however, that the corresponding silver halides (AgBr and AgI) are also highly insoluble. acs.org Given the instability of the chlorite ion, it is plausible that similar metathesis reactions would occur, though the specific conditions and products are not well-characterized.

Reaction with Sulfur Dioxide: this compound is reduced by sulfur dioxide, indicating its oxidizing nature. mdpi.com In this redox reaction, the sulfur in SO₂ is oxidized, while the chlorine in ClO₂⁻ is reduced.

The table below summarizes the primary reaction product with select anions.

ReactantProduct(s)Observations
Hydrochloric Acid (HCl)Silver Chloride (AgCl), Chlorine Dioxide (ClO₂)Explosive reaction mdpi.com
Sulfur Dioxide (SO₂)Reduced silver and chlorine species, oxidized sulfur speciesRedox reaction occurs mdpi.com

Reactions with Acidic and Basic Media

This compound's stability is highly dependent on the pH of its environment. It displays significant reactivity in both acidic and basic conditions.

Acidic Media: In addition to its explosive reaction with hydrochloric acid, this compound reacts with sulfuric acid (H₂SO₄) to produce chlorine dioxide gas (ClO₂). mdpi.com This reaction underscores the instability of the parent acid, chlorous acid (HClO₂), which readily disproportionates. In the presence of chlorous acid, this compound can also decompose to form silver chlorate. mdpi.com

Basic Media: In basic media, this compound's reactivity is directed towards complex formation or decomposition.

Anhydrous Ammonia: this compound reacts with anhydrous ammonia to form the complex triammonia-silver chlorite, [Ag(NH₃)₃]ClO₂. mdpi.com

Aqueous Alkali (e.g., NaOH): Specific studies on the reaction of this compound in aqueous sodium hydroxide (B78521) are scarce. However, the general behavior of insoluble silver(I) compounds in strong alkali solutions is to transform into silver(I) oxide (Ag₂O), a dark brown precipitate. stackexchange.comquora.com It is therefore likely that this compound would decompose in aqueous NaOH to form silver oxide and sodium chlorite or other degradation products.

The following table outlines the behavior of this compound in different media.

MediumReagentKey Product(s)Reaction Type
AcidicSulfuric Acid (H₂SO₄)Chlorine Dioxide (ClO₂)Gas formation/decomposition mdpi.com
AcidicHydrochloric Acid (HCl)Silver Chloride (AgCl)Explosive precipitation mdpi.com
BasicAnhydrous Ammonia (NH₃)Triammonia-silver chloriteComplex formation mdpi.com
Basic (Aqueous)Sodium Hydroxide (NaOH)Likely Silver Oxide (Ag₂O)Decomposition (inferred) stackexchange.comquora.com

Reactions of this compound with Organic Species

The high reactivity and oxidizing potential of the chlorite ion, combined with the presence of the silver(I) cation, makes this compound a hazardous and reactive substance in the presence of organic compounds. However, its application in controlled organic synthesis is not well-documented, with its behavior being predominantly characterized by explosive instability.

Oxidative Degradation of Organic Pollutants by this compound

There is a notable lack of specific research in scientific literature detailing the use of this compound for the oxidative degradation of organic pollutants. While the chlorite ion itself is a strong oxidizing agent and is used in processes involving chlorine dioxide for water purification and pollutant degradation, the direct application of the solid, unstable this compound salt for this purpose does not appear to be a studied or utilized method. rsc.org The inherent explosive risk and the high cost of silver likely preclude its use in large-scale environmental remediation compared to more stable chlorite salts like sodium chlorite.

Mechanisms of this compound Interaction with Organic Ligands

Detailed mechanistic studies on the interaction of this compound with specific organic ligands are not widely available. The literature on silver-organic chemistry predominantly focuses on more stable silver salts like silver nitrate (B79036), silver perchlorate (B79767), or silver tetrafluoroborate, which are used to form silver-arene or other silver-ligand complexes. myu-group.co.jp Given this compound's instability, isolating and characterizing stable complexes with organic ligands is challenging. The reaction with anhydrous ammonia to form a stable ammine complex suggests that it can interact with Lewis bases, but its broader coordination chemistry with organic ligands remains largely unexplored. mdpi.com

Role of this compound in Selective Organic Transformations

This compound is not a common reagent in selective organic synthesis. Its utility is severely limited by its extreme and often unpredictable reactivity. The most prominent documented reactions in this context are its explosive interactions with simple organic halides.

Reaction with Alkyl Iodides: this compound explodes upon contact with iodomethane (CH₃I) and iodoethane (C₂H₅I). mdpi.com This violent decomposition reaction highlights its incompatibility with alkyl halides and suggests a rapid, uncontrolled redox process rather than a selective transformation. This reactivity makes it unsuitable as a reagent for controlled synthetic applications, where predictability and safety are paramount.

In contrast, other silver(I) salts, such as silver carbonate, silver acetate, and silver nitrate, are widely used as mild oxidants or catalysts in a variety of selective organic transformations, including the oxidation of alcohols and aldehydes and in C-H activation reactions. mdpi.comwikipedia.org The extreme reactivity of the chlorite anion in AgClO₂ prevents its use in such nuanced synthetic strategies.

Advanced Research Applications of Silver Chlorite

Catalytic Applications of Silver Chloride and Related Materials

While silver chlorite (B76162) (AgClO₂) is too unstable to be used as a catalyst, its decomposition product, silver chloride (AgCl), especially when combined with metallic silver to form Ag/AgCl composites, has emerged as a highly efficient and robust catalyst, particularly in the field of photocatalysis.

Silver Chloride as a Catalyst in Oxidation Reactions

Silver chloride-based materials are notable for their ability to catalyze oxidation reactions, primarily driven by light. These materials, often referred to as plasmonic photocatalysts, are effective in degrading organic pollutants and dyes under visible light irradiation. scispace.com

Researchers have developed Ag/AgCl nanoparticle composites that demonstrate strong visible light absorption and excellent photocatalytic performance. nih.gov For instance, biochemically prepared Ag/AgCl nanoparticles with an average size of 3–5 nm have been shown to be highly effective for the photocatalytic removal of Rhodamine B (RhB), a carcinogenic dye. nih.govmdpi.com The degradation rate for RhB reached approximately 96% after just 30 minutes of exposure to sunlight. nih.gov Similarly, Ag/AgCl composites have been used to degrade other organic dyes like methyl orange (MO). scispace.com The catalytic activity is also applied in the selective catalytic reduction (SCR) of nitrogen oxides (NOx) using catalysts such as AgCl/Al₂O₃, with ethanol (B145695) as a reducing agent. nih.gov

Heterogeneous Catalysis Involving Silver Chloride-Based Systems

The solid-state nature and stability of silver chloride make it an ideal candidate for heterogeneous catalysis, where the catalyst is in a different phase from the reactants. Ag/AgCl systems function as solid catalysts that can be easily separated from a reaction mixture and potentially reused.

The primary application in this area is visible-light-driven photocatalysis. scispace.com Ag/AgCl nanoparticles, often supported on other materials, act as heterogeneous catalysts for various reactions. For example, AgCl nanocubes can induce the heterogeneous nucleation of metallic silver, which is a key step in the synthesis of silver nanowires. researchgate.netacs.org Furthermore, silver-based heterogeneous nanocrystals, including those involving silver chloride, have demonstrated high efficiency in the reduction of pollutants like 4-nitrophenol. nih.gov The stability and reusability of these catalysts are often enhanced by fixing them within a polymer matrix. nih.govrsc.org

Mechanistic Roles of Silver Chloride in Specific Catalytic Cycles

The catalytic mechanism of Ag/AgCl composites, particularly in photocatalysis, is well-researched. The process does not involve silver chlorite but is based on the unique interaction between metallic silver nanoparticles and the silver chloride semiconductor.

The core of the mechanism lies in the phenomenon of surface plasmon resonance (SPR) . When metallic silver nanoparticles on the surface of AgCl are exposed to visible light, the collective oscillation of their conduction band electrons (plasmons) is excited. scispace.comnih.gov This excitation generates strong electric fields near the nanoparticle surface, which promotes the separation of electron-hole pairs within the AgCl semiconductor.

The proposed catalytic cycle proceeds as follows:

Visible light excites the surface plasmons of Ag nanoparticles.

The energy is transferred to the AgCl, generating electron (e⁻) and hole (h⁺) pairs. researchgate.net

The photogenerated electrons are typically trapped by the Ag nanoparticles, preventing their rapid recombination with the holes. scispace.com

Electrons react with adsorbed oxygen (O₂) to form superoxide (B77818) radicals (•O₂⁻), while the holes can directly oxidize organic molecules or react with water to form hydroxyl radicals (•OH). scispace.com

These highly reactive oxygen species (ROS) are powerful oxidizing agents that degrade organic pollutants into simpler, less harmful molecules like CO₂ and H₂O. researchgate.net

This plasmon-mediated mechanism allows the composite material to utilize the visible light spectrum efficiently, making it a more effective photocatalyst than wide-bandgap semiconductors that are only active under UV light. nih.gov

Silver Chloride in Advanced Material Science Research

The instability of this compound (AgClO₂) prevents its incorporation into durable materials. In contrast, silver chloride (AgCl) is a key component in the development of advanced functional materials, including nanocomposites and thin films, valued for their optical, antimicrobial, and electrochemical properties. zhuoerchem.comwikipedia.org

Integration of Silver Chloride into Functional Nanocomposites

Silver chloride and Ag/AgCl nanoparticles are frequently integrated into various host matrices to create functional nanocomposites. These materials combine the properties of the nanoparticles with the processability and structural integrity of the matrix, such as polymers.

Novel Ag/AgCl nanocomposites have been produced by forming the nanoparticles within porous polymer supports like nylon 6,6 and polyurethane. emerald.com This is achieved by first doping the polymer with chloride ions, followed by reaction with a silver nitrate (B79036) solution and subsequent light-induced reduction to form plasmonic Ag/AgCl particles. emerald.com Such composites retain the high photocatalytic activity of the nanoparticles and are being developed for self-cleaning and antimicrobial surfaces. emerald.com Other research focuses on biogenic synthesis methods, using plant extracts or microorganisms to produce Ag/AgCl nanoparticles for nanocomposites with applications in controlling agricultural pathogens. nih.govnih.gov

Table 1: Examples of Silver Chloride (AgCl) Based Nanocomposites and Their Applications
Nanocomposite SystemMatrix/Support MaterialSynthesis MethodKey ApplicationReference
Ag/AgClNylon 6,6Aqueous synthesis with light-induced reductionPhotocatalytic degradation of dyes (self-cleaning surfaces) emerald.com
Ag/AgClPolyurethane (PU)In-situ precipitation in aqueous polymer dispersionPhotocatalytic surfaces emerald.com
Ag/AgClCarbon Nitride (CN) with Polydopamine (PDA)Mussel-inspired chemistryEnhanced photocatalytic degradation of organic pollutants researchgate.net
AgCl-NPsSynthesized from Stachys emodi leaf extractGreen/Biogenic synthesisAntibacterial agent against plant pathogens nih.gov
Ag@AgCl NPsSynthesized by Arctic marine bacteriumMicrobial synthesis (eco-friendly)Catalysis (dye degradation) and antibacterial applications mdpi.com

Development of Silver Chloride-Containing Thin Films

Thin films of silver chloride and Ag/AgCl are critical components in electrochemistry and optics. Due to the instability of this compound, it is not used for film fabrication. AgCl thin films, however, can be produced through various controllable methods.

Common fabrication techniques include:

Galvanostatic Oxidation: Applying a constant current to a thin silver film electrode in a chloride-containing solution to form a smooth, well-controlled layer of AgCl on the surface. jove.comnih.gov

Chemical Deposition: Reacting a silver surface with an oxidizing, chloride-containing solution, such as iron(III) chloride (FeCl₃), to form the AgCl layer. nih.gov

Plasma Chloriding: Using a chlorine-based plasma to modify a thin silver film, which is a controllable method for creating robust Ag/AgCl layers. ulster.ac.uk

Precipitation Method: Synthesizing high-surface-area AgCl thin films by reacting sodium chloride with a frozen silver nitrate solution. tku.edu.tw

These thin films are most famously used as the active component in Ag/AgCl reference electrodes , which are standard in electrochemical measurements due to their stable and reproducible potential. jove.commit.edu Additionally, AgCl thin films are investigated for their photocatalytic properties, capable of degrading organic dyes when illuminated with UV or visible light. tku.edu.tw

Table 2: Fabrication and Applications of Silver Chloride (AgCl) Thin Films
Fabrication MethodSubstrateKey CharacteristicsPrimary ApplicationReference
Galvanostatic OxidationSputtered Silver on QuartzSmooth, controlled coverage and thickness (~350 nm)Reference electrodes for electrochemistry jove.comnih.gov
Plasma ChloridingThin-film SilverRoughened surface, low interface impedanceStable reference electrodes ulster.ac.uk
Precipitation on Frozen SubstrateGlassHigh specific surface area, rod-like structuresPhotocatalytic degradation of dyes tku.edu.tw
Chemical Deposition (with FeCl₃)Sputtered Silver on GlassHigh-thickness AgCl layer (~1.3 µm)Stabilized reference electrodes for biosensing nih.gov
Electron Beam EvaporationSilicon with SiO₂ layerUniform film thickness (~300 nm)Miniaturized reference electrodes for pH sensing researchgate.net

Exploration of this compound in Photoactive Materials

The exploration of silver compounds in photoactive materials is a significant area of research, largely dominated by silver halides like silver chloride (AgCl) and silver bromide (AgBr). These materials are foundational to photography and are now integral to the development of plasmonic photocatalysts. emerald.com When nanoscale silver halides are exposed to light, they undergo partial photoreduction, forming metallic silver (Ag⁰) domains on their surface. emerald.com This combination of metallic silver and silver halide semiconductor creates a system with enhanced photocatalytic activity and stability, useful for degrading organic contaminants. emerald.com

In contrast, specific research focusing on the integration of this compound (AgClO₂) into photoactive materials is not widely documented in publicly available scientific literature. The compound is known to be a slightly yellow, shock-sensitive solid that can decompose explosively when heated. wikipedia.org This significant instability likely presents substantial challenges for its incorporation and use in stable, long-lasting photoactive devices or materials.

Analytical Chemistry Methodologies Utilizing this compound

In analytical chemistry, silver compounds are most famously used in argentometry, a type of titration used to determine the concentration of halide ions.

This compound as a Reagent in Titrimetric Analysis

Titrimetric analysis, particularly argentometry, traditionally employs a standardized solution of silver nitrate (AgNO₃) as the titrant. wikipedia.orgepa.gov This method is based on the reaction of silver ions (Ag⁺) with halide ions (e.g., chloride, Cl⁻) to form a sparingly soluble precipitate of silver halide, such as silver chloride (AgCl). wikipedia.orgstuba.sk The endpoint is typically detected using an indicator, like potassium chromate (B82759) in the Mohr method, which forms a colored precipitate with excess silver ions. stuba.sk

There is no evidence in the available scientific literature to suggest that this compound is used as a standard reagent in titrimetric analysis. Its poor solubility and high reactivity would make it unsuitable for preparing the stable, accurately concentrated solutions required for a titrant.

Development of this compound-Based Sensors for Specific Analytes

The development of chemical sensors is a rapidly advancing field, with silver-based materials, particularly silver nanoparticles and silver chloride, playing a significant role. These sensors are used to detect a wide range of analytes, including chloride ions in environmental and biological samples. rsc.orgnih.govnih.gov For instance, some sensors operate on the principle of oxidative etching of silver nanoparticles in the presence of chloride, leading to a measurable color change. rsc.orgnih.gov

However, research into the development and application of sensors where this compound is the primary sensing element is not found in the existing literature. The compound's instability would likely interfere with the reliability and reproducibility required for a chemical sensor.

Environmental Remediation Research Involving this compound

The chlorite ion (ClO₂⁻) is a powerful oxidizing agent and a key component of advanced oxidation processes for water treatment. Research in this area provides insight into the potential mechanisms by which this compound could act in environmental remediation.

Mechanisms of Pollutant Oxidation by this compound in Water Treatment

While direct studies using this compound for pollutant oxidation are scarce, the reactivity of the chlorite ion is well-documented. Chlorite is a byproduct when chlorine dioxide (ClO₂) is used as a disinfectant in water treatment, and research has focused on "reactivating" this chlorite to enhance the oxidative treatment of organic contaminants. nih.gov

Studies have found that chlorite can be effectively activated by iron species (Fe⁰, Fe²⁺, or Fe³⁺) in a process that is highly dependent on pH. nih.gov The proposed mechanism involves the formation of coordination complexes and high-valent-Fe-oxo species, which, along with chlorine dioxide, become the dominant active species for accelerating the oxidation of pollutants. nih.gov

The theoretical mechanism for pollutant (P) removal by activated chlorite can be summarized by the formation of a coordination catalysis complex, represented as [Fe(H₂O)ₐ(ClOₓ)ₑ]ⁿ⁺-P. nih.gov This complex facilitates the transfer of electrons, leading to the breakdown of the pollutant molecule. The primary reactive species responsible for this degradation are identified as interdependent high-valent-Fe-oxo species and chlorine dioxide (ClO₂). nih.gov

Therefore, if this compound were to be used in water treatment, the primary oxidative action would stem from the chlorite ion. Its effectiveness would likely depend on the presence of a suitable activator to generate more potent reactive species. The silver ion itself can also act as a catalyst in certain oxidation reactions, such as the oxidation of chloride to chlorine, but its specific role in activating the chlorite ion for pollutant degradation has not been detailed. nih.gov

Role of this compound in Disinfection Byproduct Formation Mechanisms

Scientific literature extensively covers the formation of disinfection byproducts (DBPs) resulting from water treatment processes, particularly chlorination and the use of chlorine dioxide. When chlorine dioxide (ClO₂) is used as a disinfectant, the chlorite ion (ClO₂⁻) is known to be a primary inorganic byproduct. researchgate.net Regulatory bodies, including in the European Union, monitor and set parametric values for chlorite in drinking water due to potential health concerns. thermofisher.com

However, a detailed review of available research reveals a significant gap in the scientific literature regarding the specific role of the chemical compound This compound (AgClO₂) in the mechanisms of DBP formation. While the chlorite ion is a known DBP, there is no evidence in published studies to suggest that solid this compound or its dissolved components play a direct role as a precursor, catalyst, or intermediary in the formation of other regulated organic DBPs, such as haloacetic acids (HAAs) or trihalomethanes (THMs).

Studies on DBP formation mechanisms focus on the reaction of disinfectants with natural organic matter (NOM) in water. nih.govnih.gov The characteristics of this organic matter and factors like pH are critical in determining the types and concentrations of DBPs formed. nih.gov For instance, research has shown that increasing pH tends to increase THM formation while decreasing the formation of trihaloacetic acids. nih.gov The precursors for HAAs are generally understood to be specific fractions of NOM. nih.govnih.gov The current body of research on these mechanisms does not include or mention this compound.

Therefore, there are no detailed research findings or data tables available to populate regarding the specific mechanistic role of this compound in the formation of common disinfection byproducts.

Studies on this compound's Role in Advanced Oxidation Processes for Contaminants

Advanced Oxidation Processes (AOPs) are a class of water treatment methods that rely on the generation of highly reactive radical species to degrade recalcitrant organic contaminants. mdpi.com A significant area of AOP research involves photocatalysis, where a semiconductor material absorbs light energy to generate these oxidizing species.

In this context, silver-based compounds have been widely investigated. However, research has overwhelmingly focused on the application of silver chloride (AgCl) , often in combination with metallic silver nanoparticles (Ag/AgCl), as a plasmonic photocatalyst. nih.govmdpi.comresearchgate.netmdpi.com These Ag/AgCl composites have demonstrated high efficiency in degrading various organic pollutants under visible light irradiation. mdpi.commdpi.com The mechanism involves the generation of electron-hole pairs, which lead to the formation of reactive species like hydroxyl radicals (·OH) and superoxide radicals (·O₂⁻) that break down contaminant molecules. mdpi.com

Conversely, there is a notable absence of studies in the scientific literature on the use or role of This compound (AgClO₂) in AOPs for contaminant degradation. This compound is known to be a shock-sensitive and thermally unstable compound that can decompose explosively. wikipedia.org This inherent instability likely precludes its practical application as a catalyst in AOPs, which often involve energy input (e.g., UV light) and complex chemical environments.

As a result, no research findings or data are available to detail the role of this compound in advanced oxidation processes for contaminant degradation. The extensive body of work on silver-based photocatalysts is specific to other, more stable silver halides like silver chloride.

Environmental Fate and Transformation Mechanisms of Silver Chlorite

Hydrolytic and Redox Transformation Pathways of Silver Chlorite (B76162) in Aquatic Systems

Silver chlorite is a solid with moderate solubility in water, which decreases at lower temperatures. lookchem.com In an aqueous solution, its stability is primarily governed by dissolution and the subsequent reactions of its dissociated ions.

pH: The pH of the water has a significant impact on the stability of the chlorite ion (ClO₂⁻). In acidic conditions, chlorite can undergo disproportionation, a reaction where it is simultaneously oxidized and reduced, to form chlorine dioxide (ClO₂) and chloride (Cl⁻) ions. The chlorite ion is also a key species in the chemistry of chlorine dioxide, which is used in water treatment, and its reactions are known to be highly pH-dependent. nih.gov The silver ion's stability is also affected by pH, as high pH can lead to the precipitation of silver hydroxide (B78521) (AgOH) or silver(I) oxide (Ag₂O).

Ionic Strength and Composition: The presence of other ions in the water is a critical factor. Of particular importance is the concentration of chloride ions (Cl⁻). Due to the extremely low solubility of silver chloride (AgCl), the presence of even small amounts of chloride in natural waters will cause the precipitation of AgCl, effectively removing silver ions from the solution and shifting the dissolution equilibrium of this compound. wikipedia.org At very high chloride concentrations, characteristic of marine or brackish waters, silver can form soluble silver-chloro complexes (e.g., AgCl₂⁻, AgCl₃²⁻), which increases its mobility. inchem.org

Solubility of this compound in Water
Temperature (°C)Solubility (g / 100g of solution)
00.17
180.44
1002.11

Natural Organic Matter (NOM), a complex mixture of organic compounds found in all natural waters, plays a crucial role in the redox transformation of this compound's constituent ions.

The reaction between this compound and NOM is expected to proceed via the individual reactions of the silver and chlorite ions. While the chlorite ion is a weak oxidant, NOM is known to react with stronger oxidants like chlorine dioxide. pureline.com In such reactions, chlorite is the main inorganic byproduct. researchgate.netrsc.org Studies on the reaction of chlorine dioxide with Suwannee River NOM showed that 63% of the consumed oxidant was converted to chlorite, with smaller amounts of chloride (8%) and chlorate (B79027) (5%) also forming. rsc.org This suggests that NOM's direct reduction of the chlorite anion from this compound may be limited, but NOM will readily consume related, more reactive oxychlorine species.

The interaction between silver ions (Ag⁺) and NOM is well-documented. NOM can reduce silver ions to form elemental silver, often in the form of silver nanoparticles. nih.govrsc.org The electron-rich functional groups within NOM, such as phenolic moieties, are responsible for this reduction. This process is a significant pathway for the transformation of dissolved silver in the environment.

Inorganic Byproducts from the Reaction of Chlorine Dioxide with NOM
Inorganic ByproductYield (% of consumed ClO₂)
Chlorite (ClO₂⁻)63%
Chloride (Cl⁻)8%
Chlorate (ClO₃⁻)5%
Free Available Chlorine (FAC)22%

Data from reaction with Suwannee River Natural Organic Matter (SRNOM). rsc.org

The transformation of dissolved silver ions released from this compound is heavily influenced by the presence of chloride ions (Cl⁻), which are ubiquitous in aquatic systems. The very low solubility product of silver chloride (AgCl) means it will readily precipitate when silver ions encounter chloride ions. wikipedia.org This process acts as a major sink for dissolved silver, converting it into a solid phase.

Photochemical Degradation Mechanisms of this compound in Natural Waters

Sunlight can induce photochemical reactions, providing an important degradation pathway for this compound in surface waters. These reactions primarily involve the photolysis of the chlorite anion, as the silver ion does not significantly absorb light in the solar spectrum.

Direct quantum yield determinations for this compound are not available in the scientific literature. However, studies on the photolysis of sodium chlorite provide valuable insight, as the light-absorbing species is the chlorite ion (ClO₂⁻). The quantum yield for the photochemical decomposition of chlorite is dependent on the pH of the solution.

Research on the photolysis of aqueous sodium chlorite solutions using ultraviolet radiation has determined the quantum yield at different pH levels. These values represent the efficiency with which absorbed photons lead to the decomposition of the chlorite ion. researchgate.net

Quantum Yield for Aqueous Chlorite (ClO₂⁻) Photolysis
pHQuantum Yield (Φ)
60.9
90.6

Data represents the moles of chlorite decomposed per mole of photons absorbed. researchgate.net

The photochemical degradation of this compound proceeds through the photolysis of the chlorite ion. Upon absorption of ultraviolet light, the chlorite ion undergoes decomposition. researchgate.net The primary products of this decomposition are strongly dependent on pH. In acidic solutions, chlorine dioxide (ClO₂) is the main product, while in alkaline media, hypochlorite (B82951) (ClO⁻) is predominantly formed. researchgate.net

The proposed primary photochemical reaction involves the cleavage of a chlorine-oxygen bond to produce atomic oxygen and a chloroperoxyl radical (ClO•) or hypochlorite. rsc.org

Primary Reaction: ClO₂⁻ + hν → [ClO₂⁻]* → ClO• + O⁻ or ClO⁻ + O

These primary products and intermediates, such as chlorine dioxide and hypochlorite, are themselves photochemically active and can undergo further reactions. researchgate.netresearchgate.net For instance, the photolysis of chlorine dioxide can produce chlorine radicals (•Cl) and atomic oxygen, which are highly reactive species that can participate in further oxidation reactions in the aquatic environment. acs.org

Interaction of this compound with Environmental Interfaces

The environmental behavior of this compound (AgClO2) at various interfaces is largely dictated by its dissociation into silver ions (Ag⁺) and chlorite ions (ClO₂⁻) in aqueous environments, as well as the inherent reactivity of the chlorite anion. regulations.govnih.gov Direct research on the interaction of the intact this compound compound with environmental surfaces is scarce; therefore, its behavior is inferred from the well-documented interactions of its constituent ions. In aquatic systems and soils, this compound is not expected to persist for long periods. nih.govwikipedia.org The silver ion will rapidly engage in complexation with organic matter, adsorption to mineral surfaces, and precipitation with anions like chloride and sulfide (B99878). inchem.orgnih.gov The chlorite ion, a strong oxidizing agent, will participate in redox reactions and is susceptible to microbial degradation. regulations.govpurkh.com

Adsorption and Desorption Behavior of this compound on Mineral Surfaces

Direct studies on the adsorption and desorption of molecular this compound on mineral surfaces are not available in existing literature. The process is understood by examining its dissociated components. The silver cation (Ag⁺) is known to adsorb strongly to various mineral surfaces, a process influenced by factors such as pH, ionic strength, and the mineral's surface charge and composition. nih.gov Clay minerals, with their high specific surface area and negative surface charge, are significant sinks for Ag⁺ ions in soil and sediment. nih.gov Similarly, iron and manganese (oxyhydr)oxides are also key surfaces for silver adsorption. nih.gov

The chlorite anion (ClO₂⁻), being an anion, is expected to be mobile in most soils and sediments where mineral surfaces are predominantly negatively charged. who.int However, at low pH, where mineral surfaces can have a positive charge, some adsorption of chlorite may occur. The primary fate of the chlorite ion at mineral interfaces is more likely to be through redox reactions rather than simple adsorption, especially with reduced minerals like those containing Fe(II). regulations.gov

Adsorption Behavior of Silver Ions (from Silver Salts) on Various Mineral Surfaces
Mineral SurfaceControlling FactorsAdsorption CharacteristicsReference
Clay Minerals (e.g., Smectite)pH, Cation Exchange Capacity (CEC), Ionic StrengthHigh adsorption capacity via cation exchange at negatively charged sites. Can form outer-sphere complexes. nih.gov
Iron (Oxyhydr)oxides (e.g., Goethite)pH, Surface ChargeStrongly adsorbs Ag⁺, particularly at higher pH values where the surface is more negatively charged. nih.gov
Manganese OxidesRedox Potential, pHHigh affinity for Ag⁺ adsorption, can also be involved in redox reactions. nih.gov
QuartzpHLower adsorption capacity compared to clays (B1170129) and metal oxides. researchgate.net

Interaction with Sediment and Soil Components

In complex environmental matrices like sediment and soil, the fate of this compound is governed by a multitude of interactions. Upon release, the Ag⁺ ion will partition between the aqueous phase and solid soil components. Soil organic matter (SOM) plays a crucial role in the speciation and mobility of silver. nih.govresearchgate.net Humic and fulvic acids, major components of SOM, can form strong complexes with Ag⁺, which can either increase its mobility in dissolved form or contribute to its sequestration in solid organic matter. nih.govresearchgate.net Furthermore, SOM can reduce Ag⁺ to form silver nanoparticles (AgNPs). nih.gov

The chlorite ion is expected to be relatively mobile in the soil pore water due to its anionic nature. who.int However, its persistence is limited by its reactivity. It can be reduced by components of SOM and certain inorganic species. regulations.gov The most significant transformation pathway for chlorite in soil and sediment is microbial degradation, particularly under anaerobic conditions. regulations.govnih.gov In environments with high chloride concentrations, the silver ion will readily precipitate as silver chloride (AgCl), a compound with very low solubility, significantly reducing its mobility and bioavailability. wikipedia.orgnih.gov

Interactions of Silver and Chlorite Ions with Soil/Sediment Components
IonSoil/Sediment ComponentInteraction TypeOutcomeReference
Silver (Ag⁺)Soil Organic Matter (Humic/Fulvic Acids)Complexation, ReductionFormation of soluble or insoluble Ag-organic complexes; potential formation of Ag nanoparticles. Reduced mobility and bioavailability. nih.govresearchgate.net
Silver (Ag⁺)Clay MineralsAdsorption, Cation ExchangeStrong binding to clay surfaces, leading to immobilization. nih.gov
Silver (Ag⁺)Sulfide (S²⁻)PrecipitationFormation of highly insoluble silver sulfide (Ag₂S) under reducing conditions. inchem.org
Silver (Ag⁺)Chloride (Cl⁻)PrecipitationFormation of insoluble silver chloride (AgCl), limiting mobility. wikipedia.org
Chlorite (ClO₂⁻)Pore WaterDissolutionHighly mobile in aqueous phase. regulations.govwho.int
Chlorite (ClO₂⁻)Anaerobic MicroorganismsBiodegradationReduction to chloride (Cl⁻) and oxygen (O₂). regulations.govnih.gov

Biogeochemical Cycling Implications of this compound

The introduction of this compound into the environment can have significant implications for local biogeochemical cycles due to the distinct properties of both the silver and chlorite ions. The silver ion is a known antimicrobial agent, while the chlorite ion is a powerful oxidizing agent that can serve as an electron acceptor for specific microbial metabolisms. purkh.comfrontiersin.org

Potential for Microbial Reduction of this compound

While silver itself is not subject to microbial reduction in the same way as other metals like iron or manganese, the chlorite component of AgClO₂ is readily metabolized by certain microorganisms. frontiersin.org A specialized group of bacteria, known as (per)chlorate-reducing bacteria, can use chlorate (ClO₃⁻) and perchlorate (B79767) (ClO₄⁻) as terminal electron acceptors in anaerobic respiration. frontiersin.org A key intermediate in this process is chlorite (ClO₂⁻). frontiersin.org These bacteria possess a unique enzyme called chlorite dismutase (Cld), which detoxifies chlorite by converting it into benign chloride (Cl⁻) and molecular oxygen (O₂). frontiersin.orgnih.gov

The reaction is as follows: ClO₂⁻ → Cl⁻ + O₂

This process is significant as it not only detoxifies a reactive chlorine species but is also one of the few known biological pathways that produce oxygen in the absence of light (a process sometimes termed "dark oxygen"). nih.govwikipedia.org The presence of the gene for chlorite dismutase (cld) has been identified in a diverse range of bacteria and archaea, suggesting that the microbial reduction of chlorite is a widespread phenomenon in various terrestrial and aquatic habitats. nih.gov Therefore, upon its release and dissociation, the chlorite from this compound can be rapidly reduced in anoxic environments, preventing its accumulation. regulations.govnih.gov

Influence on Geochemical Redox Ladders

The geochemical redox ladder describes the sequence of terminal electron acceptors used by microorganisms for respiration, ordered by the amount of energy yielded. purkh.com In a typical sediment or water column, after oxygen is depleted, microorganisms will sequentially use nitrate (B79036), manganese oxides, iron oxides, sulfate (B86663), and finally carbon dioxide as electron acceptors. purkh.com

The introduction of this compound could perturb this established sequence. The chlorite ion (ClO₂⁻) is a very strong oxidizing agent with a high redox potential (e.g., the standard potential for the ClO₂/ClO₂⁻ couple is +0.954 V). acs.orgresearchgate.net Energetically, the reduction of chlorite is more favorable than the reduction of nitrate and other subsequent electron acceptors. Therefore, in an anoxic environment, chlorite-reducing bacteria could outcompete denitrifiers and other anaerobic respirers for available electron donors (like organic carbon). This could lead to a temporary shift in the microbial community structure and a change in the dominant biogeochemical processes occurring at that redox state. However, given the likely rapid transformation and reduction of chlorite, this effect may be transient and localized to the immediate area of contamination. regulations.gov

Future Research Directions and Unresolved Challenges in Silver Chlorite Chemistry

Exploration of Novel Silver Chlorite (B76162) Derivatives and Analogues

The instability of pure silver chlorite necessitates the exploration of stabilized derivatives and the study of its behavior in unconventional environments. Future work in this area could dramatically expand the accessible chemistry of the chlorite anion.

Synthesis and Characterization of Mixed-Metal this compound Compounds

A significant frontier in this compound chemistry is the synthesis of mixed-metal compounds. The incorporation of a second, more stable metal cation into the crystal lattice could potentially stabilize the chlorite anion, allowing for the isolation and characterization of novel materials. Drawing inspiration from the extensive research into mixed-metal oxides and coordination polymers, introducing metals such as zinc, copper, or manganese could modulate the electronic structure, stability, and reactivity of the resulting compound. mdpi.comresearchgate.net

Research efforts should focus on developing synthetic routes, such as co-precipitation or hydrothermal methods, to create ternary or even more complex chlorite-based systems. The primary challenge lies in controlling the stoichiometry and preventing the disproportionation of the chlorite ion during synthesis. Characterization of these new materials would require a combination of techniques, including X-ray diffraction to determine crystal structure and elemental analysis to confirm composition. harding.edu The successful synthesis of such compounds could lead to materials with tailored redox potentials or novel catalytic activities, areas that remain entirely unexplored for chlorite-based systems.

Table 1: Potential Dopant Metals for Mixed-Metal Silver Chlorites and Their Hypothetical Effects

Dopant MetalPotential Synthetic ApproachHypothetical Effect on this compound MatrixPotential Application
Zinc (Zn²⁺)Co-precipitation from aqueous solutionIncreased thermal stability; altered crystal lattice parameters.Stabilized precursor for selective oxidation.
Copper (Cu²⁺)Hydrothermal synthesisIntroduction of new redox states; potential for enhanced catalytic activity in oxidation reactions.Heterogeneous catalyst for C-H activation.
Manganese (Mn²⁺/Mn³⁺)Sol-gel or solid-state reactionCreation of oxygen vacancies; enhanced magnetic or electronic properties.Materials for electronics or spintronics.
Lanthanum (La³⁺)Solid-state grinding/mechanochemistryStructural distortion and stabilization of the chlorite anion through strong oxophilic interaction.Component in advanced energetic materials.

Investigation of this compound in Non-Traditional Solvents

The reactivity and decomposition of this compound are highly dependent on its environment. Traditional aqueous and organic solvents often fail to prevent its rapid degradation. Non-traditional solvents, such as ionic liquids (ILs) and deep eutectic solvents (DESs), offer a promising alternative. acs.org These solvents are characterized by low vapor pressure, high thermal stability, and tunable chemical properties, which could provide a more controlled and stabilizing medium for this compound. mdpi.com

Future research should investigate the solubility, stability, and speciation of this compound in a range of ILs and DESs. researchgate.net For instance, studies on silver electrodeposition have shown that DESs can influence the formation of complex ions like [AgCl₂]⁻ and control the morphology of the final product, suggesting that such solvents could mediate this compound reactivity. xmu.edu.cn The use of ILs could facilitate the synthesis of this compound derivatives by controlling reaction kinetics and preventing the precipitation of insoluble byproducts. mdpi.comrsc.org Understanding how the unique cation-anion combinations in these solvents interact with the Ag⁺ and ClO₂⁻ ions is a fundamental challenge that could unlock new synthetic pathways. researchgate.net

Development of Advanced In-Situ Spectroscopic Techniques for this compound Monitoring

A primary obstacle in understanding this compound chemistry is the difficulty in observing and characterizing the transient species that govern its reactions. The development and application of advanced, time-resolved spectroscopic techniques are essential to probe these fleeting intermediates and understand reaction mechanisms under operational conditions. researchgate.net

Real-time Observation of this compound Reaction Intermediates

The decomposition of this compound and its reactions as an oxidizing agent are believed to proceed through highly reactive, short-lived intermediates. Capturing these species requires techniques with high temporal resolution. Laser flash photolysis (LFP), for example, has been successfully used to generate and study reactive high-valent metal-oxo species from chlorate (B79027) precursors, providing a potential blueprint for studying this compound photochemistry. nih.gov

Future studies could employ pump-probe spectroscopy, time-resolved mass spectrometry, and in-situ Raman or UV-Vis spectroscopy to monitor reactions in real time. researchgate.netrub.deuvic.cafrontiersin.org Real-time mass spectrometry, for instance, has proven effective in identifying catalytic intermediates in complex organometallic reactions and could be adapted to observe the gas-phase or solution-phase decomposition products of this compound. uvic.ca These experimental approaches would provide direct evidence for proposed reaction mechanisms and help to build a kinetic model of this compound reactivity.

Table 2: Potential In-Situ Techniques for Monitoring this compound Intermediates

TechniqueTemporal ResolutionInformation GainedResearch Question Addressed
Laser Flash Photolysis (LFP)Nanoseconds to millisecondsUV-Vis spectra and kinetics of transient species. nih.govWhat are the primary photodecomposition products and their lifetimes?
Time-Resolved ESI-MSMilliseconds to secondsMass-to-charge ratio of solution-phase intermediates. uvic.caCan species like [Ag(ClO₂)] or solvated fragments be detected?
In-Situ Raman SpectroscopySeconds to minutesVibrational modes of surface adsorbates and solution species. rsc.orgHow does the chlorite ion interact with a surface during a reaction?
Stopped-Flow UV-VisMillisecondsChanges in electronic absorption during rapid mixing.What is the kinetics of oxidation reactions involving this compound?

Operando Spectroscopy for Catalytic this compound Systems

Should stable this compound derivatives be developed for catalysis, understanding their behavior under actual working conditions will be paramount. Operando spectroscopy combines real-time spectroscopic measurement with simultaneous monitoring of catalytic performance (e.g., product formation), providing a direct link between the catalyst's state and its activity. acs.orgiucr.org Techniques like operando X-ray absorption spectroscopy (XAS), X-ray diffraction (XRD), and diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) are powerful tools for this purpose. rsc.orgiucr.org

For example, operando DRIFTS-MS and UV-Vis studies on Ag/Al₂O₃ catalysts for NOx reduction successfully identified metallic silver clusters as the active sites for nitrate (B79036) formation. researchgate.net A similar approach applied to a hypothetical catalytic system using a mixed-metal this compound could reveal the true nature of the active site, the oxidation state of the metals during the reaction, and the mechanism of catalyst deactivation. Operando XRD can monitor changes in the crystalline structure of the catalyst, while operando XAS provides element-specific information about the local coordination environment and oxidation state of the silver and any dopant metals. iucr.org These insights are critical for the rational design of more efficient and stable catalysts.

Bridging Theoretical and Experimental Gaps in this compound Understanding

There is a significant disparity between the experimental challenges of working with this compound and the potential for theoretical chemistry to predict its properties. Computational studies, particularly those using Density Functional Theory (DFT), have been instrumental in understanding the properties of simpler silver halides like AgCl. koyauniversity.orgkoyauniversity.org These studies have successfully modeled bulk defects, surface structures, and electronic properties, often achieving good agreement with experimental data. tandfonline.comtandfonline.com

However, significant challenges remain. For instance, accurately calculating the cation Frenkel energy in AgCl was a major theoretical hurdle that required sophisticated methods to overcome. tandfonline.comtandfonline.com this compound, with its more complex, non-spherical anion and inherent instability, presents an even greater computational challenge. Future theoretical work must focus on developing robust models that can accurately describe the bonding and electronic structure of AgClO₂. This includes predicting stable crystal structures, calculating decomposition pathways and energy barriers, and modeling its interaction with different solvents and surfaces. mdpi.com

A synergistic approach, where computational predictions guide experimental efforts, is the most promising path forward. nih.gov For example, DFT calculations could predict which dopant metals are most likely to stabilize the this compound lattice, guiding the synthetic work described in section 8.1.1. researchgate.net Similarly, theoretical modeling of spectroscopic signatures (e.g., Raman, XAS) could aid in the interpretation of complex experimental data from in-situ and operando studies. mdpi.com Bridging this gap is essential for transforming this compound from a chemical curiosity into a compound with predictable and useful properties.

Table 3: Key Theoretical Challenges and Proposed Computational Approaches for this compound

ChallengeProposed Computational MethodDesired Outcome
Predicting Stable Crystal StructuresEvolutionary algorithms coupled with DFT; Ab initio molecular dynamics. researchgate.netIdentification of energetically favorable polymorphs and mixed-metal structures.
Modeling Decomposition PathwaysTransition state searching (e.g., NEB, QST); DFT-based molecular dynamics.Calculation of activation energies for disproportionation and decomposition reactions.
Accuracy of Electronic PropertiesHybrid DFT functionals; GW approximation. koyauniversity.orgkoyauniversity.orgAccurate prediction of band gap, density of states, and optical properties.
Interaction with SolventsImplicit/explicit solvent models (PCM, QM/MM); Molecular dynamics simulations. mdpi.comUnderstanding of solvation effects on stability and reactivity in ILs and DESs.
Simulating Spectroscopic DataTime-dependent DFT (TD-DFT); Core-level shift calculations. mdpi.comAiding the interpretation of experimental UV-Vis, Raman, and XAS spectra.

Validation of Computational Models with Experimental this compound Data

Computational modeling, particularly using methods like Density Functional Theory (DFT), is a powerful tool for predicting the geometric, electronic, and thermodynamic properties of chemical compounds. acs.org For silver-containing systems, such as silver clusters and silver chloride, computational studies have been employed to predict structures, reaction energetics, and interactions with other molecules. researchgate.netresearchgate.net However, the accuracy of these theoretical predictions hinges on their validation against robust experimental data.

A significant challenge in this compound chemistry is the scarcity of comprehensive experimental data needed to validate and benchmark computational models. While the orthorhombic crystal structure and lattice parameters of this compound are known, a more detailed experimental characterization is required. wikipedia.org Future research must focus on obtaining precise experimental measurements for properties such as bond lengths, vibrational frequencies (via Infrared and Raman spectroscopy), and electronic state energies (via photoelectron spectroscopy). This experimental data would serve as a critical benchmark for validating the accuracy of various computational methods and basis sets in modeling this compound.

Table 1: Comparison of Known Experimental Data and Required Computational Validation Points for this compound (AgClO₂)
PropertyKnown Experimental Value wikipedia.orgTarget for Computational ValidationRelevance
Crystal StructureOrthorhombicAccurate prediction of space group (Pcca) and crystal symmetry.Fundamental validation of the model's ability to reproduce the solid-state structure.
Lattice Constantsa = 6.075 Å, b = 6.689 Å, c = 6.123 ÅCalculated lattice parameters within a small error margin (<5%) of experimental values.Confirms the accuracy of the model in predicting unit cell dimensions.
Decomposition Temperature156 °C (careful heating)Calculation of bond dissociation energies and reaction energy profiles for decomposition pathways.Validates the model's ability to predict thermal stability and reactivity.
Standard Enthalpy of Formation (ΔfH⦵298)0.0 kcal/molAccurate calculation of the enthalpy of formation from constituent elements.Crucial for validating the thermodynamic accuracy of the computational method.

Refinement of Predictive Models for this compound Reactivity

Predictive models are essential for understanding and safely handling highly reactive compounds like this compound. This compound is known to react explosively with substances such as sulfur and to decompose violently upon normal heating. wikipedia.org Developing refined models that can accurately predict its reactivity under various conditions is a key unresolved challenge.

Future work should aim to develop multi-scale models that can predict the decomposition kinetics and explosive behavior of this compound. These models would need to be parameterized using both experimental data (e.g., from differential scanning calorimetry and thermogravimetric analysis) and quantum chemical calculations. A predictive model for silver chloride transport in hydrothermal systems has been developed by considering the formation of hydrated clusters; a similar approach could be adapted to understand this compound's behavior in solution or under specific atmospheric conditions. researchgate.net The refinement of these models will be crucial for predicting reaction outcomes, understanding initiation mechanisms of its explosive decomposition, and designing safer handling protocols.

Table 2: Key Parameters for Refined Predictive Models of this compound Reactivity
Model ParameterObjectiveRequired Input Data (Experimental & Computational)Significance
Activation Energy (Ea) of DecompositionPredict the onset temperature and rate of decomposition.Kinetic data from thermal analysis; Calculated transition state energies for decomposition pathways.Essential for assessing thermal stability and shelf-life.
Reaction PathwaysIdentify major and minor decomposition products under different conditions.Product analysis (e.g., mass spectrometry, XRD); DFT calculations of competing reaction mechanisms.Understanding the chemical nature of its decomposition (e.g., AgCl + O₂ vs. other products). wikipedia.org
Sensitivity to Impact/FrictionQuantify the mechanical sensitivity of this compound.Standardized impact test data; Molecular dynamics simulations of crystal lattice response to stress.Critical for establishing safe handling and processing procedures.
Reactivity with Other SubstancesPredict hazardous incompatibilities.Experimental compatibility testing; Calculated reaction thermodynamics with various compounds (e.g., sulfur). wikipedia.orgPrevents accidental explosive reactions during storage or use.

New Frontiers in this compound-Based Functional Material Design

Despite its instability, the unique chemical composition of this compound offers intriguing possibilities for the design of new functional materials. The development of strategies to stabilize the chlorite ion within a solid matrix could unlock its potential in catalysis and energy technologies.

Rational Design of this compound for Enhanced Catalytic Performance

Rational design involves the intelligent structuring of materials at the nanoscale to enhance their desired properties. For catalytic applications, this often means increasing the number of active sites and improving charge separation and transfer. While research into this compound's catalytic activity is nascent, principles from related silver-based catalysts, particularly silver chloride (AgCl), can inform future design strategies. For instance, AgCl-based heterostructures, such as AgCl@Zr³⁺-ZrO₂, have shown ultra-efficient photocatalytic performance due to enhanced charge separation. researchgate.net Similarly, supporting AgCl on magnetic nanoparticles has been used to create recoverable catalysts. researchgate.net

A new frontier for this compound chemistry is to apply these rational design principles to create stabilized, catalytically active materials. This could involve the synthesis of core-shell nanoparticles, where a this compound core is protected by a more stable, porous shell. Another approach is the encapsulation of this compound within the pores of robust frameworks like metal-organic frameworks (MOFs) or zeolites. Such architectures could potentially tame the reactivity of this compound while exposing its active sites for catalytic reactions, such as oxidation processes, where its oxygen-rich nature could be advantageous.

Table 3: Rational Design Strategies for this compound-Based Catalysts
Design StrategyUnderlying PrincipleExample from Related ResearchPotential Enhancement for this compound
Heterostructure FormationPromote charge separation at the interface between two different materials.AgCl@Zr³⁺-ZrO₂ nanostructures for photodegradation. researchgate.netEnhanced photocatalytic efficiency by preventing electron-hole recombination.
NanostructuringIncrease surface-area-to-volume ratio, exposing more active sites.Fabrication of high-surface-area Ag nano-coral catalysts from AgCl. researchgate.netHigher catalytic turnover frequency and reaction rates.
Matrix EncapsulationIsolate and stabilize reactive species within an inert, porous host.Guest species encapsulated in Metal-Organic Frameworks (MOFs). rsc.orgImproved thermal and mechanical stability, allowing for use in a wider range of conditions.
Support on a Stable SubstrateAnchor the catalyst to a solid support for improved handling and recovery.Silver chloride immobilized on Fe₃O₄ nanoparticles. researchgate.netFacilitated catalyst recovery and reuse; potential for synergistic effects with the support material.

Exploration of this compound in Emerging Energy Technologies

Silver-based materials are actively being explored for a variety of roles in energy technologies. Silver chloride, for example, is used in battery electrodes, including seawater batteries and thermal batteries, and as a photoanode in photoelectrochemical water splitting. ohkita-tech.comgoogle.comacs.orgrsc.org The push for innovative energy storage materials has led to research into silver chloride as a component in advanced battery chemistries due to its electrochemical potential. datavagyanik.com

The exploration of this compound in this domain represents a high-risk, high-reward frontier. Its high oxygen content and inherent instability suggest it is a high-energy material. If its decomposition could be controlled and triggered electrochemically, it could theoretically offer very high energy densities. The primary challenge is its violent, uncontrolled decomposition. wikipedia.org Future research could investigate methods to stabilize this compound within a conductive and structurally robust matrix, allowing for a controlled electrochemical reaction rather than a thermal explosion. This might involve creating composite electrodes where AgClO₂ nanoparticles are dispersed within a graphene or carbon nanotube network. While speculative, success in this area would represent a significant breakthrough in energetic materials for specialized, single-use power sources.

Table 4: Comparative Properties and Potential Energy Applications of Silver Halogen-Oxygen Compounds
CompoundFormulaKey PropertyEstablished/Exploratory Energy ApplicationFuture Frontier for this compound
Silver ChlorideAgClStable, low solubility, photosensitive, electrochemically active. wikipedia.orgPositive electrode in seawater batteries; Photoanode for water splitting. google.comacs.orgnih.govN/A (Baseline for comparison)
This compoundAgClO₂Highly reactive, thermally unstable, explosive, oxygen-rich. wikipedia.orgNone established due to instability.Potential as a high-energy density cathode material in specialized/reserve batteries if stabilized.
Silver Perchlorate (B79767)AgClO₄Powerful oxidizing agent, soluble. acenet.eduUsed as an electrolyte component in some research applications.Could inform research on electrolytes compatible with high-potential silver-based cathodes.

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for high-purity Silver Chlorite (AgClO₂), and how can impurities be minimized during preparation?

  • Methodological Answer : this compound is typically synthesized via the reaction of silver nitrate (AgNO₃) with sodium chlorite (NaClO₂) under acidic conditions. To ensure purity, stoichiometric ratios must be strictly controlled, and reaction parameters (e.g., pH, temperature) should be monitored using potentiometric titration . Post-synthesis purification via recrystallization or ion-exchange chromatography can reduce impurities like chlorate (ClO₃⁻) or residual sodium ions. Characterization via X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS) is recommended to confirm crystallinity and elemental composition .

Q. How can this compound’s stability under varying environmental conditions (e.g., light, temperature) be systematically evaluated?

  • Methodological Answer : Stability studies should involve accelerated aging experiments under controlled conditions. For thermal stability, thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) can identify decomposition temperatures and enthalpic changes. Photostability can be assessed using UV-Vis spectroscopy under standardized light exposure (e.g., ISO 4892 for UV testing). Residual chlorite and chlorate levels post-degradation should be quantified via ion chromatography (IC) or high-pressure liquid chromatography (HPLC) .

Q. What analytical techniques are most effective for quantifying this compound residues in complex matrices (e.g., biological or environmental samples)?

  • Methodological Answer : HPLC with electrochemical detection is widely used due to its sensitivity in separating chlorite (ClO₂⁻) from interfering anions like chloride (Cl⁻) or sulfate (SO₄²⁻). For trace-level analysis, hyphenated techniques such as IC-MS provide lower detection limits (<0.1 ppm). Sample pretreatment, including solid-phase extraction (SPE) or derivatization with sulfite (to reduce chlorite to chloride), enhances accuracy .

Advanced Research Questions

Q. How do contradictory data on this compound’s redox behavior in aqueous systems arise, and how can these discrepancies be resolved?

  • Methodological Answer : Discrepancies often stem from variations in pH, ionic strength, or dissolved oxygen levels. Systematic studies using cyclic voltammetry (CV) under inert atmospheres (e.g., N₂-purged solutions) can isolate redox pathways. Comparative analysis of AgClO₂’s oxidation states via X-ray photoelectron spectroscopy (XPS) and Mössbauer spectroscopy is critical to resolve conflicting reports .

Q. What mechanisms drive this compound’s decomposition in the presence of organic matter, and how can kinetic models predict its environmental persistence?

  • Methodological Answer : Decomposition involves ligand-exchange reactions where organic ligands displace chlorite, forming Ag-organo complexes. Kinetic studies using stopped-flow spectrophotometry can quantify reaction rates. Density functional theory (DFT) simulations may elucidate transition states and activation energies. Field studies should correlate lab data with environmental parameters (e.g., soil organic carbon content) .

Q. How does this compound interact with mineral surfaces in geochemical systems, and what implications does this have for its mobility in groundwater?

  • Methodological Answer : Adsorption experiments using batch reactors with common minerals (e.g., hematite, montmorillonite) under varying pH and ionic strength can identify binding mechanisms. Surface complexation modeling (e.g., using PHREEQC) helps predict mobility. Synchrotron-based techniques like EXAFS provide atomic-scale insights into AgClO₂-mineral interactions .

Q. What experimental designs are suitable for assessing this compound’s bacteriostatic vs. bactericidal effects, particularly in biofilms?

  • Methodological Answer : Use standardized biofilm models (e.g., CDC biofilm reactors) with confocal microscopy to quantify live/dead cell ratios. Minimum inhibitory concentration (MIC) assays should compare planktonic vs. biofilm-embedded bacteria. Mechanistic studies via transcriptomics (RNA-seq) can identify gene expression changes induced by AgClO₂ .

Data Contradiction and Gap Analysis

Q. Why do some studies report this compound as stable in aerobic environments, while others note rapid degradation?

  • Methodological Answer : Contradictions may arise from differences in experimental setups (e.g., agitation speed, presence of catalytic impurities). Controlled studies using oxygen-sensitive electrodes and isotopic labeling (e.g., ¹⁸O₂) can clarify degradation pathways. Meta-analyses of existing data should stratify results by experimental conditions .

Q. How can researchers address the lack of toxicological data on this compound’s chronic exposure effects in multicellular organisms?

  • Methodological Answer : Chronic toxicity studies should follow OECD guidelines, using model organisms (e.g., Daphnia magna, zebrafish) across multiple generations. Biomarkers like oxidative stress enzymes (e.g., catalase, glutathione peroxidase) and histopathology can elucidate sublethal effects. Comparative studies with sodium chlorite (NaClO₂) may provide mechanistic insights .

Methodological Best Practices

  • For synthesis : Always pre-purify reactants and validate purity via ICP-MS .
  • For stability studies : Include inert controls (e.g., dark/anaerobic conditions) to isolate degradation factors .
  • For environmental analysis : Use matrix-matched calibration standards to account for interference .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.